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  • Product: 2-(Piperidin-4-yloxy)pyrazine hydrochloride
  • CAS: 615576-64-2

Core Science & Biosynthesis

Foundational

2-(Piperidin-4-yloxy)pyrazine hydrochloride structure

An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrazine Hydrochloride: A Key Intermediate in Neurological Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic design and synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrazine Hydrochloride: A Key Intermediate in Neurological Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. 2-(Piperidin-4-yloxy)pyrazine hydrochloride is one such pivotal intermediate, embodying the convergence of two pharmacologically significant heterocyclic scaffolds: piperidine and pyrazine. The pyrazine ring is a core component in numerous bioactive molecules, recognized for a wide array of pharmacological activities including antimicrobial and antitumor properties.[1][2] Similarly, the piperidine moiety is a ubiquitous feature in central nervous system (CNS) active drugs, valued for its ability to confer favorable physicochemical properties and engage with biological targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-(Piperidin-4-yloxy)pyrazine hydrochloride. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, we will explore its critical role as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders, and provide practical, field-proven protocols for its handling and application in a laboratory setting. The dihydrochloride salt form is particularly notable as it enhances aqueous solubility, a crucial attribute for both chemical synthesis and pharmaceutical formulation.[3]

Chemical Identity and Physicochemical Properties

2-(Piperidin-4-yloxy)pyrazine and its hydrochloride salts are foundational reagents in synthetic chemistry. The core structure consists of a pyrazine ring linked via an ether bond to the 4-position of a piperidine ring. The presence of the basic piperidine nitrogen allows for the formation of hydrochloride salts, which significantly improves the compound's handling and solubility characteristics. While several salt forms and CAS numbers are referenced in commercial and chemical databases, this guide will focus on the dihydrochloride salt, which is well-documented.[3]

Figure 1: Structure of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride

The key physicochemical and identifying data for the compound and its common forms are summarized below.

Identifier2-(Piperidin-4-yloxy)pyrazine Dihydrochloride2-(Piperidin-4-yloxy)pyrazine Hydrochloride2-(Piperidin-4-yloxy)pyrazine (Free Base)
CAS Number 950649-21-5[3]1215636-48-8[4], 615576-64-2[5]179545-53-4 (from PubChem)
Molecular Formula C₉H₁₃N₃O·2HCl[3]C₉H₁₄ClN₃O[4][5]C₉H₁₃N₃O[6]
Molecular Weight 252.14 g/mol [3]215.68 g/mol [4][5]179.22 g/mol
PubChem ID 17749788[3]-11626081
Appearance White to off-white solidWhite crystalline powder or solid[7]-
Solubility Soluble in waterSoluble in water, methanol, and ethanol[7]-
Storage Store at 0-8°C, keep dry[3]Sealed in dry, room temperature[4]-

Synthesis and Structural Elucidation

While specific process chemistry details for 2-(Piperidin-4-yloxy)pyrazine hydrochloride are often proprietary, a chemically sound and widely practiced synthetic route can be proposed based on established organic chemistry principles, particularly the nucleophilic aromatic substitution (SNAr) reaction. The piperazine and pyrazine moieties are frequently coupled using this method in pharmaceutical synthesis.[8]

A logical pathway involves the reaction of a protected 4-hydroxypiperidine with an activated halopyrazine, followed by deprotection and salt formation. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is crucial. This strategy prevents self-condensation and other side reactions by temporarily masking the nucleophilicity of the secondary amine, thereby directing the reaction to the desired hydroxyl group.

G start1 N-Boc-4-hydroxypiperidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start1->step1 start2 2-Chloropyrazine start2->step1 reagents1 Base (e.g., NaH) Solvent (e.g., DMF) reagents1->step1 intermediate N-Boc-2-(piperidin-4-yloxy)pyrazine step1->intermediate Forms C-O ether bond step2 Step 2: Boc Deprotection & Salt Formation intermediate->step2 reagents2 Strong Acid (e.g., HCl in Dioxane) reagents2->step2 product 2-(Piperidin-4-yloxy)pyrazine Hydrochloride step2->product Removes Boc group, forms salt

Figure 2: Proposed Synthetic Workflow
Protocol for Structural Elucidation

Validating the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach is required for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number and chemical environment of protons. Expected signals would correspond to the aromatic protons on the pyrazine ring, the methine proton at the C4 position of the piperidine ring adjacent to the ether oxygen, and the methylene protons of the piperidine ring.

    • ¹³C NMR : Confirms the carbon skeleton of the molecule. Distinct signals for the pyrazine and piperidine ring carbons should be observable.

  • Mass Spectrometry (MS) :

    • Used to determine the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 180.11.[6] This technique confirms that the correct molecular assembly has occurred.

  • Infrared (IR) Spectroscopy :

    • Identifies the functional groups present. Key absorbances would include C-O-C stretching for the ether linkage, C-N stretching for the amines, and C=N/C=C stretching for the aromatic pyrazine ring.[7]

  • High-Performance Liquid Chromatography (HPLC) :

    • Essential for determining the purity of the final product. A reversed-phase HPLC method can separate the target compound from starting materials and by-products, allowing for quantification of purity, often reported as a percentage of the total peak area.[9]

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 2-(Piperidin-4-yloxy)pyrazine hydrochloride lies in its role as a versatile structural motif for building more elaborate drug candidates.[3] Its bifunctional nature—a nucleophilic secondary amine on the piperidine ring and a modifiable pyrazine core—allows for diverse chemical elaborations.

Core Application: Neurological Disorders

This compound is frequently utilized in research programs targeting neurological and psychiatric conditions.[3] Its structural components are found in molecules designed to modulate key CNS receptors. A notable example is in the development of selective antagonists for the Muscarinic Acetylcholine Receptor M4 (M4). M4 antagonists are being investigated for the treatment of cognitive and movement disorders, including Alzheimer's disease, Lewy Body Dementia, and Parkinson's disease.[10] The piperidine-ether scaffold can serve as a core element to which other pharmacophoric groups are attached to achieve high affinity and selectivity for the M4 receptor.

cluster_0 Core Scaffold cluster_1 Chemical Elaboration cluster_2 Therapeutic Candidates A 2-(Piperidin-4-yloxy)pyrazine Hydrochloride B N-Alkylation / N-Arylation of Piperidine A->B Utilizes secondary amine C Substitution on Pyrazine Ring A->C Potential for derivatization D Muscarinic Receptor Antagonists (e.g., M4) B->D E Kinase Inhibitors (e.g., KIT, PDGFRA) B->E F Other CNS-Active Agents B->F

Figure 3: Role as a Strategic Intermediate in Drug Discovery

Beyond muscarinic receptors, piperazine and pyrazine derivatives are integral to a vast number of approved drugs and clinical candidates, including potent kinase inhibitors like Avapritinib, which targets KIT and PDGFRA mutations.[8] This demonstrates the broad utility of the heterocyclic systems present in 2-(Piperidin-4-yloxy)pyrazine hydrochloride, making it a valuable starting point for exploring a wide range of biological targets.

Experimental Protocols

The following protocols provide standardized procedures for the handling, storage, and use of 2-(Piperidin-4-yloxy)pyrazine hydrochloride in a research setting.

Protocol 4.1: Handling and Storage

The integrity of the compound is paramount for reproducible experimental results.

  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage at 0-8°C is recommended.[3][11]

  • Personal Protective Equipment (PPE) : Always handle the compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12]

  • Dispensing : To avoid contamination and moisture uptake, allow the container to equilibrate to room temperature before opening. Use a clean spatula to dispense the solid. Avoid creating dust.[13]

  • Disposal : Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[14]

Protocol 4.2: Preparation of a Stock Solution (e.g., 10 mM)

The hydrochloride salt form confers good solubility in polar protic solvents.

  • Calculation : Calculate the mass required for the desired volume and concentration. For the dihydrochloride salt (MW = 252.14 g/mol ), to make 10 mL of a 10 mM stock solution, you would need: Mass = 0.010 L × 0.010 mol/L × 252.14 g/mol = 0.0252 g = 25.2 mg

  • Weighing : Accurately weigh 25.2 mg of the compound into a tared 15 mL conical tube or a suitable volumetric flask.

  • Solubilization : Add approximately 8 mL of the chosen solvent (e.g., sterile deionized water or DMSO). Vortex or sonicate gently until the solid is completely dissolved. The dihydrochloride form should readily dissolve in water.

  • Final Volume Adjustment : Add the solvent to bring the final volume to 10.0 mL.

  • Storage : Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 4.3: Exemplar Reaction - N-Benzylation of the Piperidine Moiety

This protocol illustrates a common synthetic transformation using the secondary amine, demonstrating its function as an intermediate.

  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Piperidin-4-yloxy)pyrazine hydrochloride (1 eq.).

  • Solvent and Base : Dissolve/suspend the starting material in a suitable aprotic solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.5 eq.) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction. Stir for 10-15 minutes.

  • Addition of Electrophile : Add benzyl bromide (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction may require gentle heating (e.g., 50-60°C) to proceed to completion.

  • Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzylated product.

  • Characterization : Confirm the structure of the purified product using NMR and MS, as described in Section 2.

Safety and Toxicology

As a laboratory chemical, 2-(Piperidin-4-yloxy)pyrazine hydrochloride requires careful handling. The GHS hazard classifications for the monohydrochloride form provide a basis for its safety assessment.

  • Hazard Statements :

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280 : Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact : Immediately wash off with soap and plenty of water.

    • Eye Contact : Flush eyes with water as a precaution.

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[11]

Conclusion

2-(Piperidin-4-yloxy)pyrazine hydrochloride is more than a mere chemical reagent; it is a strategic asset in the arsenal of the medicinal chemist. Its structure thoughtfully combines the proven pharmacological relevance of the piperidine and pyrazine scaffolds. The enhanced solubility and stability of its hydrochloride salt form make it an ideal starting point for complex synthetic campaigns. With established utility in the pursuit of novel therapeutics for challenging neurological diseases, this compound is poised to remain a valuable and frequently employed building block in the ongoing quest for new medicines.

References

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • PubChem. 2-(piperidin-4-yloxy)pyrazine. Available from: [Link]

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  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • World Anti Doping Agency (WADA). The Prohibited List. Available from: [Link]

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  • Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
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  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid. Available from: [Link]

  • Chemchart. 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4). Available from: [Link]

  • CAS Common Chemistry. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][7][10]triazolo[4,3-a]pyrazine hydrochloride. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrazine Hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)pyrazine hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)pyrazine hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing foundational principles of medicinal chemistry with established synthetic methodologies, this document illuminates the rationale behind the compound's structure, its preparation, and its potential as a pivotal building block in the creation of novel therapeutics.

Introduction: The Strategic Importance of the Pyrazine-Piperidine Scaffold

The confluence of a pyrazine ring and a piperidine moiety within a single molecule creates a scaffold with significant potential in medicinal chemistry. Pyrazines, six-membered aromatic heterocycles with two nitrogen atoms, are recognized as "privileged structures" in drug discovery.[1][2] Their nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets like kinase enzymes.[3] The pyrazine core is found in a number of FDA-approved drugs, highlighting its therapeutic relevance.[1]

Piperidine, a saturated six-membered heterocycle, is also a common fragment in pharmaceuticals.[4] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and potentially forming ionic interactions with biological targets.

The combination of these two rings via an ether linkage, as seen in 2-(Piperidin-4-yloxy)pyrazine, results in a molecule with a unique profile of electronic and conformational properties. The hydrochloride salt form of this compound enhances its stability and solubility, making it a versatile intermediate for further chemical modifications in drug development pipelines.[5]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of 2-(Piperidin-4-yloxy)pyrazine hydrochloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1215636-48-8[6]
Molecular Formula C₉H₁₄ClN₃O[7]
Molecular Weight 215.68 g/mol [7]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge

The structure of 2-(Piperidin-4-yloxy)pyrazine hydrochloride features a central piperidine ring linked at the 4-position through an oxygen atom to the 2-position of a pyrazine ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the piperidinyl nitrogen.

The Discovery Trajectory: A Product of Rational Drug Design

While a singular "discovery" event for 2-(Piperidin-4-yloxy)pyrazine hydrochloride is not prominently documented in publicly available literature, its emergence can be understood as a logical step in the evolution of medicinal chemistry programs targeting specific therapeutic areas. The related dihydrochloride salt is noted for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders.[5] This suggests that the parent molecule was likely synthesized as part of a larger library of compounds for screening against various biological targets.

The rationale for its design can be broken down as follows:

  • Scaffold Hopping and Analogue Synthesis: Medicinal chemists often create series of related molecules to explore the structure-activity relationship (SAR) around a particular biological target. The 2-(Piperidin-4-yloxy)pyrazine core represents a novel combination of known pharmacophores.

  • Intermediate for Further Elaboration: The secondary amine of the piperidine ring provides a convenient handle for further chemical modification. This allows for the introduction of a wide variety of functional groups to probe interactions with a target protein and to modulate the pharmacokinetic properties of the final compound.

  • Neurological Targets: The piperidine and pyrazine moieties are present in numerous centrally active agents.[8] It is therefore plausible that this scaffold was designed to interact with receptors or enzymes in the central nervous system.

Synthesis and Purification: A Methodical Approach

The synthesis of 2-(Piperidin-4-yloxy)pyrazine hydrochloride can be achieved through a nucleophilic aromatic substitution reaction. This well-established transformation is a cornerstone of heterocyclic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the ether linkage, leading to two readily available starting materials: a halopyrazine and 4-hydroxypiperidine. To avoid side reactions at the piperidine nitrogen, it is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

G target 2-(Piperidin-4-yloxy)pyrazine HCl intermediate1 2-(N-Boc-Piperidin-4-yloxy)pyrazine target->intermediate1 Deprotection & Salt Formation reagents 2-Chloropyrazine + N-Boc-4-hydroxypiperidine intermediate1->reagents Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of 2-(Piperidin-4-yloxy)pyrazine HCl.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

The synthesis of the protected piperidine precursor is a standard procedure in organic chemistry.[9]

  • Dissolve 4-hydroxypiperidine in a suitable solvent, such as a mixture of water and dioxane.

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrohalide salt of the starting material if necessary and to act as a proton scavenger.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Nucleophilic Aromatic Substitution

This step forms the key ether linkage.

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in an anhydrous aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the alkoxide.

  • Slowly add a solution of 2-chloropyrazine in the same solvent to the reaction mixture.

  • Heat the reaction mixture to facilitate the substitution reaction. The reaction temperature and time will depend on the specific solvent and substrates used.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(N-Boc-Piperidin-4-yloxy)pyrazine.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group and forms the desired hydrochloride salt.

  • Dissolve the purified 2-(N-Boc-Piperidin-4-yloxy)pyrazine in a suitable organic solvent, such as methanol, dioxane, or diethyl ether.

  • Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in dioxane or ethereal HCl).

  • Stir the mixture at room temperature. The deprotection is typically rapid and may be accompanied by the precipitation of the hydrochloride salt.

  • Isolate the product by filtration.

  • Wash the solid product with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain 2-(Piperidin-4-yloxy)pyrazine hydrochloride.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base 2-(N-Boc-Piperidin-4-yloxy)pyrazine 2-(N-Boc-Piperidin-4-yloxy)pyrazine N-Boc-4-hydroxypiperidine->2-(N-Boc-Piperidin-4-yloxy)pyrazine 1. NaH 2. 2-Chloropyrazine 2-(Piperidin-4-yloxy)pyrazine HCl 2-(Piperidin-4-yloxy)pyrazine HCl 2-(N-Boc-Piperidin-4-yloxy)pyrazine->2-(Piperidin-4-yloxy)pyrazine HCl HCl

Caption: Synthetic workflow for 2-(Piperidin-4-yloxy)pyrazine hydrochloride.

Analytical Characterization

The identity and purity of 2-(Piperidin-4-yloxy)pyrazine hydrochloride should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the pyrazine and piperidine protons, and their integration would correspond to the number of protons. The carbon NMR would show the expected number of signals for the nine carbon atoms in the molecule.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A single major peak in the chromatogram indicates a high degree of purity.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the molecular formula C₉H₁₄ClN₃O.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, 2-(Piperidin-4-yloxy)pyrazine hydrochloride serves as a starting point for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

A Scaffold for Kinase Inhibitors

The pyrazine ring is a known hinge-binding motif in many kinase inhibitors.[3] The piperidine nitrogen of 2-(Piperidin-4-yloxy)pyrazine hydrochloride can be functionalized with various groups to target the solvent-exposed region of the kinase active site, potentially leading to potent and selective inhibitors.

Probing G-Protein Coupled Receptors (GPCRs)

The piperidine and pyrazine moieties are found in ligands for various GPCRs, including muscarinic, serotonergic, and dopaminergic receptors.[8] Derivatization of the piperidine nitrogen can lead to the discovery of novel agonists or antagonists for these important drug targets.

Antiviral and Antimicrobial Agents

Heterocyclic compounds containing pyrazine and piperidine rings have shown promise as antiviral and antimicrobial agents.[11][12] The 2-(Piperidin-4-yloxy)pyrazine scaffold can be elaborated to explore new chemical space in the search for novel anti-infective therapies.

G start 2-(Piperidin-4-yloxy)pyrazine HCl app1 Kinase Inhibitors start->app1 Derivatization app2 GPCR Ligands start->app2 Derivatization app3 Anti-infective Agents start->app3 Derivatization

Caption: Potential applications of the core scaffold in drug discovery.

Conclusion

2-(Piperidin-4-yloxy)pyrazine hydrochloride is a strategically designed chemical entity that embodies key principles of modern medicinal chemistry. Its synthesis from readily available starting materials via robust chemical transformations makes it an accessible building block for drug discovery programs. The inherent properties of the pyrazine and piperidine rings, combined with the potential for diverse functionalization at the piperidine nitrogen, position this compound as a valuable scaffold for the development of novel therapeutics targeting a range of diseases. As the quest for new and more effective medicines continues, the utility of such well-conceived intermediates will undoubtedly remain a cornerstone of pharmaceutical innovation.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Saeed, M., Saify, Z. S., Zafar Iqbal, & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Korean Chemical Society, 41(8), 453-456. (URL: not available)
  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google P
  • EP0398720A2 - Piperazine derivatives - Google P
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

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  • Pharmacological activity and mechanism of pyrazines - PubMed. (URL: [Link])

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC - NIH. (URL: [Link])

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. (URL: [Link])

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (URL: [Link])

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Protocols & Analytical Methods

Method

2-(Piperidin-4-yloxy)pyrazine hydrochloride purification methods

Application Note: Advanced Purification Protocols for 2-(Piperidin-4-yloxy)pyrazine Hydrochloride Executive Summary & Chemical Context 2-(Piperidin-4-yloxy)pyrazine hydrochloride is a critical heteroaromatic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 2-(Piperidin-4-yloxy)pyrazine Hydrochloride

Executive Summary & Chemical Context

2-(Piperidin-4-yloxy)pyrazine hydrochloride is a critical heteroaromatic building block widely utilized in the synthesis of GPR119 agonists, PDE4 inhibitors, and antiviral agents [1, 2]. Structurally, it consists of a basic secondary amine (piperidine) linked via an ether bridge to a weakly basic pyrazine ring.

The Purification Challenge: While the synthesis via nucleophilic aromatic substitution (


) is straightforward, the isolation of the hydrochloride salt presents specific challenges:
  • Salt Stoichiometry: The piperidine nitrogen (

    
    ) protonates readily. The pyrazine nitrogens (
    
    
    
    ) are weakly basic but can trap excess HCl, leading to variable non-stoichiometric "dihydrochloride" species that are hygroscopic and acidic.
  • Lipophilic Impurities: Unreacted

    
    -Boc-protected precursors often co-precipitate if the deprotection is incomplete.
    
  • Inorganic Load: The

    
     coupling (using NaH or KOtBu) generates significant inorganic salts (NaCl/KCl) that can occlude within the product lattice.
    

This guide provides three distinct protocols to address these challenges, ranging from high-throughput precipitation to thermodynamic recrystallization.

Strategic Decision Framework

Before selecting a protocol, analyze the crude material's impurity profile.

PurificationLogic Start Crude Reaction Mixture (Post-Deprotection) CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Is Purity > 95%? CheckPurity->Decision1 Decision2 Major Impurity Type? Decision1->Decision2 No (Low Purity) MethodA Protocol A: Direct Precipitation (Kinetic Control) Decision1->MethodA Yes (High Purity) MethodB Protocol B: Acid-Base Swing (Chemical Control) Decision2->MethodB Neutral Impurities (e.g., Chloropyrazine) MethodC Protocol C: Recrystallization (Thermodynamic Control) Decision2->MethodC Salt/Occlusion Issues

Figure 1: Decision tree for selecting the optimal purification strategy based on initial crude purity and impurity phenotype.

Detailed Protocols

Protocol A: Direct Precipitation (High-Throughput)

Best for: Clean reactions where the primary goal is isolating the solid salt from the deprotection solvent.

Mechanism: This method relies on the insolubility of the hydrochloride salt in non-polar ether solvents compared to the soluble organic byproducts (e.g., tert-butyl chloride, isobutene).

  • Deprotection: Dissolve the

    
    -Boc precursor in 1,4-dioxane (5 mL/g).
    
  • Acidification: Add 4.0 M HCl in dioxane (4 equivalents) dropwise at 20–25°C.

    • Note: Gas evolution (isobutene) will occur. Ensure adequate venting.

  • Aging: Stir for 2 hours. A white precipitate should form.

  • Anti-Solvent Addition: Dilute the slurry with diethyl ether or MTBE (Methyl tert-butyl ether) (10 mL/g) to maximize yield.

  • Filtration: Filter under nitrogen (to prevent moisture absorption).

  • Washing: Wash the cake

    
     with MTBE.
    
  • Drying: Vacuum dry at 40°C for 12 hours.

Validation:

  • Yield: Typically >90%.

  • Risk: May trap excess HCl. Check pH of a 1% aqueous solution; if pH < 3, the salt may be hyper-acidic (dihydrochloride).

Protocol B: Acid-Base Swing Extraction

Best for: Removal of neutral organic impurities (e.g., unreacted 2-chloropyrazine or bis-alkylated byproducts).

Mechanism: The piperidine amine is selectively protonated/deprotonated, allowing it to migrate between aqueous and organic phases, leaving non-basic impurities behind.

  • Dissolution: Dissolve crude salt or oil in water (10 mL/g).

  • Wash (Acidic): Wash the aqueous layer with Ethyl Acetate (

    
    ) to remove neutral lipophilic impurities. Discard organics.
    
  • Basification: Adjust the aqueous phase to pH > 12 using 2N NaOH. The product will oil out or precipitate as the free base.

  • Extraction: Extract the free base into Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate to an oil.
    
  • Salt Reformation: Redissolve the oil in Ethanol (absolute). Add 1.1 equivalents of HCl (in EtOH or Dioxane).

  • Isolation: Evaporate to dryness or precipitate with Et2O to obtain the stoichiometric monohydrochloride.

Protocol C: Thermodynamic Recrystallization

Best for: Final API-grade polishing to remove inorganic salts and trace isomers.

Solvent System: Isopropanol (IPA) / Ethanol (9:1). Why: Piperidine salts often have steep solubility curves in hot alcohols. Ethanol provides solubility; IPA acts as a partial anti-solvent at lower temperatures.

Step-by-Step:

  • Slurry: Suspend the crude solid in IPA (15 mL/g).

  • Heating: Heat to reflux (82°C).

  • Titration: Add Ethanol dropwise through the condenser until the solution becomes clear.

    • Critical Step: If insoluble particles remain (likely NaCl), perform a hot filtration immediately.

  • Cooling: Allow the solution to cool slowly to room temperature (20°C/hour) to promote crystal growth over nucleation.

  • Finishing: Cool to 0–5°C for 1 hour.

  • Collection: Filter and wash with cold IPA.

Analytical Validation & Data

To ensure the protocol's success, the following Critical Quality Attributes (CQAs) must be met.

AttributeMethodSpecificationRationale
Purity HPLC (C18, 0.1% TFA)> 98.5% AreaStandard for intermediate usage.
Chloride Content Potentiometric Titration (

)
16.0% ± 0.5%Confirms Monohydrochloride (MW ~215.68). Theoretical Cl for mono-HCl is ~16.4%.
Residual Solvent GC-Headspace< 5000 ppmDioxane is a Class 2 solvent and must be purged.
Appearance VisualWhite crystalline solidYellowing indicates oxidation (N-oxide formation).

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption) and 210 nm.

References

  • Jones, R. M., et al. (2009). Piperidin-4-ylpiperazine compounds for the treatment of HCV infection. WO Patent 2010/081851. Link

    • Context: Describes the synthesis and acidic workup of piperidine-pyrazine ether deriv
  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[1] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][3] Journal of Peptide Research, 58(4), 338-341.[1] Link

    • Context: Establishes the standard protocol for Boc removal using HCl/Dioxane, valid
  • Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. Context: Provides safety grounding for handling chloropyrazine and dioxane waste streams.
  • BenchChem Application Note. (2025). Purification of Piperidine Reaction Products. Link

    • Context: General solubility data for piperidine salts in alcoholic solvents supporting Protocol C.

Sources

Application

Application Note: A Robust Mass Spectrometry Protocol for the Characterization of 2-(Piperidin-4-yloxy)pyrazine Hydrochloride

Abstract This document provides a comprehensive guide for the mass spectrometric analysis of 2-(Piperidin-4-yloxy)pyrazine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the mass spectrometric analysis of 2-(Piperidin-4-yloxy)pyrazine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. We detail a complete workflow, from sample preparation optimized for a hydrochloride salt to high-resolution mass spectrometry (HRMS) for accurate mass confirmation and tandem mass spectrometry (MS/MS) for structural elucidation. The protocols herein are designed to ensure data integrity, reproducibility, and trustworthiness, providing researchers with a self-validating system for the definitive characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

2-(Piperidin-4-yloxy)pyrazine is a molecule that incorporates both a piperidine and a pyrazine moiety, structural motifs frequently found in biologically active compounds and designer drugs.[1][2] Accurate identification and structural confirmation are paramount for regulatory compliance, quality control, and understanding its metabolic fate. Mass spectrometry (MS) stands as a primary analytical technique for this purpose due to its exceptional sensitivity, speed, and specificity.[3] This guide focuses on electrospray ionization (ESI), a soft ionization technique ideal for analyzing polar, nitrogen-containing compounds like the target analyte, coupled with high-resolution and tandem mass analyzers.

The hydrochloride salt form of the analyte presents a specific challenge that must be addressed during sample preparation. Improper handling can lead to ion suppression and instrument contamination.[4] Therefore, this protocol begins with a crucial, optimized sample preparation procedure.

Comprehensive Analytical Workflow

The end-to-end process for analyzing 2-(Piperidin-4-yloxy)pyrazine hydrochloride is outlined below. Each step is designed to build upon the last, ensuring high-quality data suitable for publication and regulatory submission.

Caption: High-level workflow for MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: The primary goal is to dissolve the analyte in a solvent compatible with ESI-MS while minimizing the presence of non-volatile salts like chlorides.[4] Strong acids and non-volatile buffers must be avoided as they interfere with the ionization process and contaminate the instrument.[4][5] This protocol uses a simple dilution in a standard organic/aqueous mobile phase, which is generally sufficient for hydrochloride salts at low concentrations.

Materials:

  • 2-(Piperidin-4-yloxy)pyrazine hydrochloride standard

  • MS-grade Methanol

  • MS-grade Acetonitrile

  • MS-grade Water

  • 0.1% Formic Acid in Water (optional mobile phase additive)

  • Calibrated microbalance

  • Volumetric flasks and pipettes

  • Vortex mixer and sonicator

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the analyte and transfer it to a 1.0 mL volumetric flask. Dissolve the compound in MS-grade methanol and bring it to volume.

  • Solubilization: Vortex the solution for 30 seconds. If full dissolution is not apparent, sonicate for 2-5 minutes.

    • Scientist's Note: Methanol is an excellent solvent for a wide range of organic molecules and is fully compatible with ESI. Its volatility ensures efficient desolvation in the ESI source.

  • Intermediate Dilution (100 µg/mL): Perform a 1:10 dilution of the stock solution. Pipette 100 µL of the 1 mg/mL stock into a clean vial and add 900 µL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Solution (1-10 µg/mL): Perform a final dilution into a solvent that mimics the initial mobile phase conditions of your LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). For direct infusion, a concentration of approximately 1-10 µg/mL is typically sufficient.[6]

    • Rationale: Adding a small amount of acid, like formic acid, ensures the analyte, which contains basic nitrogen atoms, is protonated in solution. This promotes the formation of the desired [M+H]+ ion in positive ion mode ESI.[4]

  • Filtration (Optional): If any particulates are visible, or if using a UHPLC system, filter the final working solution through a 0.22 µm syringe filter (PTFE or other chemically compatible material) to prevent clogging of fluidic lines.

Protocol 2: HRMS and MS/MS Analysis

Instrumentation: This method is designed for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Ionization Mode: Operate in Positive Ion Mode .

    • Rationale: The presence of three nitrogen atoms in the molecule makes it highly amenable to protonation, leading to a strong signal for the [M+H]+ ion in positive mode.

  • Full Scan HRMS Acquisition: Acquire data to determine the accurate mass of the molecular ion.

ParameterRecommended ValueRationale
Mass Range (m/z)50 - 500 DaCovers the expected molecular ion and its primary fragments.
Capillary Voltage3.0 - 4.0 kVOptimizes the electrospray plume for stable ionization.
Source Temperature120 - 150 °CAids in the desolvation of droplets without causing thermal degradation of the analyte.[7]
Desolvation Gas FlowInstrument DependentSet to ensure efficient solvent evaporation.
Desolvation Temp.350 - 450 °CHigher temperature to fully remove the solvent from the ionized droplets before they enter the mass analyzer.
Data AcquisitionCentroidReduces file size while retaining accurate mass information.
  • Tandem MS (MS/MS) Acquisition: Following the HRMS scan, perform a product ion scan to structurally characterize the analyte.

ParameterRecommended ValueRationale
Precursor Ion (m/z)180.11 (Calculated [M+H]+)Isolate the protonated molecular ion of the free base for fragmentation.
Isolation Window1.0 - 2.0 DaA narrow window ensures that only the target ion is selected for fragmentation.
Collision GasArgon or NitrogenInert gas used to induce fragmentation through collision-induced dissociation (CID).[7]
Collision Energy (CE)Ramped (e.g., 10-40 eV) or multiple fixed CEsRamping the energy provides a composite spectrum showing both low-energy (stable) and high-energy (smaller) fragments. This is crucial for piecing together the full fragmentation pathway.[7][8]

Data Analysis and Interpretation

Accurate Mass Confirmation

The primary goal of the HRMS analysis is to confirm the elemental composition of the analyte. The free base of 2-(Piperidin-4-yloxy)pyrazine has the chemical formula C₉H₁₃N₃O .

Ion SpeciesExact Mass (m/z)Description
[M+H]⁺180.11349Protonated Molecular Ion
[M+Na]⁺202.09543Sodium Adduct
[M+K]⁺218.06937Potassium Adduct
[2M+H]⁺359.21970Protonated Dimer

A measured mass within 5 ppm of the calculated exact mass for the [M+H]⁺ ion provides strong evidence for the compound's identity.

Proposed Fragmentation Pathway

Tandem MS (MS/MS) analysis of the precursor ion at m/z 180.11 provides structural information. The fragmentation is predicted to occur at the most labile bonds, primarily the C-O ether linkage and through ring-opening of the piperidine moiety. Studies on similar piperidine and pyrazine structures support these fragmentation patterns.[3][9][10]

Key Fragmentation Steps:

  • Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidine-containing compounds is the alpha-cleavage adjacent to the nitrogen, leading to characteristic neutral losses or charged fragments.[11]

  • Cleavage of the Ether Bond: The C-O bond connecting the two ring systems is a likely point of cleavage, which can result in ions corresponding to either the pyrazine-oxonium ion or the piperidinyl cation.

  • Loss of the Pyrazine Moiety: Fragmentation can lead to the loss of the entire pyrazine group.

G parent [M+H]⁺ m/z 180.11 C₉H₁₄N₃O⁺ frag1 Fragment A m/z 97.04 C₄H₅N₂O⁺ parent->frag1 - C₅H₉N (Piperidine) frag2 Fragment B m/z 84.08 C₅H₁₀N⁺ parent->frag2 - C₄H₄N₂O (Pyrazine-oxy) frag3 Fragment C m/z 110.05 C₄H₆N₃O⁺ parent->frag3 - C₅H₄ (Cyclopentadiene) frag4 Fragment D m/z 56.05 C₄H₆⁺ frag2->frag4 - HCN, -H₂

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-(Piperidin-4-yloxy)pyrazine Scaffolds

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the pharmacological evaluation of 2-(Piperidin-4-yloxy)pyrazine hydrochloride and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the pharmacological evaluation of 2-(Piperidin-4-yloxy)pyrazine hydrochloride and its derivatives.

Given the structural motif of this compound (a piperidine linked to a pyrazine via an ether), it is widely recognized in medicinal chemistry as a privileged scaffold for G-Protein Coupled Receptor (GPCR) ligands , most notably targeting the 5-HT2C receptor (serotonin 2C), with relevance to obesity and CNS disorders.

Executive Summary & Scientific Rationale

2-(Piperidin-4-yloxy)pyrazine hydrochloride represents a critical chemical building block and bioactive fragment in the synthesis of next-generation CNS therapeutics. Its structural features—a basic piperidine nitrogen for ionic anchoring (Asp3.32 interaction) and a pyrazine ring for pi-pi stacking—make it an ideal scaffold for probing the orthosteric binding site of the 5-HT2C receptor .

Why this matters: The 5-HT2C receptor is a validated target for obesity (e.g., Lorcaserin) and epilepsy. However, developing ligands for this receptor requires navigating a "selectivity minefield."[1]

  • 5-HT2A Agonism: Causes hallucinations (psychedelic effect).

  • 5-HT2B Agonism: Causes potentially fatal valvular heart disease.

Therefore, assays using this compound are not just about detecting activity; they are about validating functional selectivity . This guide details the protocols required to characterize this scaffold's efficacy and safety profile.

Mechanism of Action: 5-HT2C Signaling Pathway

The 5-HT2C receptor couples primarily to the Gαq/11 protein. Upon agonist binding (by the piperidine-pyrazine ligand), the receptor undergoes a conformational change that activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (


).
Visualization: Gq-Coupled Signaling Cascade

The following diagram illustrates the signal transduction pathway utilized in the screening protocols below.

G Ligand 2-(Piperidin-4-yloxy)pyrazine (Ligand) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca²⁺ Release (Assay Readout) ER->Ca Flux

Caption: Figure 1.[2] The 5-HT2C Gq-signaling cascade. The protocols below quantify the final step: Intracellular Calcium Release.

Protocol 1: High-Throughput Calcium Mobilization Assay (FLIPR)

Objective: To determine the agonist potency (


) and efficacy (

) of the compound. Principle: This kinetic assay measures the transient increase in intracellular calcium using a fluorescent dye (e.g., Fluo-4 or Calcium 6) in CHO-K1 cells stably expressing the human 5-HT2C receptor.
Materials & Reagents[1][2][3][4][5][6][7][8]
  • Cell Line: CHO-K1-h5-HT2C (non-edited isoform preferred for max sensitivity).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 NW or Calcium 6 Assay Kit (Molecular Devices).

  • Probenecid: 2.5 mM (Critical: Inhibits anion transporters to prevent dye leakage).

  • Compound: 2-(Piperidin-4-yloxy)pyrazine hydrochloride (dissolved in 100% DMSO, 10 mM stock).

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Harvest CHO-K1-h5-HT2C cells using Accutase (gentler than Trypsin to preserve receptor integrity).

    • Resuspend in culture medium and plate at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 0):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + Calcium Dye + 2.5 mM Probenecid.

    • Remove culture medium from the plate (or add 2X dye if using no-wash kits).

    • Add 20 µL of Loading Buffer per well.

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (to equilibrate signal).

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 2-(Piperidin-4-yloxy)pyrazine hydrochloride in Assay Buffer (0.1% BSA added to prevent non-specific binding).

    • Top concentration: 10 µM (final).

    • Reference Agonist: Serotonin (5-HT) or mCPP.[3][4][5][6]

  • Data Acquisition (FLIPR/FDSS):

    • Transfer plate to the FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add 10 µL of compound (5X concentration).

    • Read: Record fluorescence for 180 seconds.

  • Data Analysis:

    • Calculate

      
       for each well.
      
    • Normalize data to the response of 1 µM 5-HT (100% control).

    • Fit curves using a 4-parameter logistic equation to derive

      
      .
      

Protocol 2: Radioligand Binding Assay (Affinity)

Objective: To determine the binding affinity (


) of the compound, independent of functional signaling. This distinguishes between low efficacy and low affinity.
Materials
  • Membrane Prep: Membranes from HEK293 cells expressing h5-HT2C.

  • Radioligand: [³H]-Mesulergine (Antagonist radioligand is preferred to label both G-protein coupled and uncoupled states).

  • Non-specific control: 10 µM Mianserin.

Step-by-Step Methodology
  • Preparation:

    • Thaw membrane prep and homogenize in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Expert Tip: Add 0.1% Ascorbic Acid to prevent oxidation if comparing against native serotonin.

  • Incubation:

    • In a 96-well deep-well plate, combine:

      • 50 µL Membrane suspension (approx. 5-10 µg protein).

      • 50 µL [³H]-Mesulergine (Final conc. ~1 nM, near

        
        ).
        
      • 50 µL 2-(Piperidin-4-yloxy)pyrazine hydrochloride (various concentrations).

    • Incubate for 60 minutes at 25°C.

  • Harvesting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Wash Buffer.

  • Quantification:

    • Add liquid scintillant and count on a Beta Counter.

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

Critical Control: Selectivity Profiling (Safety Assessment)

Since 2-(Piperidin-4-yloxy)pyrazine is a fragment, it may lack the steric bulk required for subtype selectivity. You must screen against 5-HT2B to assess cardiac safety risk.

Comparative Assay Setup

Run the Calcium Flux protocol (Protocol 1) simultaneously on three cell lines:

  • Target: CHO-h5-HT2C

  • Anti-Target 1: CHO-h5-HT2A (Hallucinogenic potential)

  • Anti-Target 2: CHO-h5-HT2B (Valvulopathy risk)

Data Interpretation Table
Outcome Profile5-HT2C

5-HT2B

Interpretation
Ideal Agonist < 10 nM> 1000 nMHighly selective; safe lead candidate.
Non-Selective < 10 nM< 50 nMHigh cardiac risk; requires chemical modification (e.g., substitution on the pyrazine ring).
Weak Fragment > 1000 nM> 10,000 nMLow potency; requires affinity maturation.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow of evaluating this compound, from initial synthesis/sourcing to final safety profiling.

Workflow Compound 2-(Piperidin-4-yloxy)pyrazine (Start) Binding Radioligand Binding (Affinity Check) Compound->Binding Step 1 Functional Ca²⁺ Flux Assay (Efficacy Check) Binding->Functional If Ki < 1µM Selectivity 5-HT2A / 5-HT2B (Safety Screen) Functional->Selectivity If Agonist Decision Lead Optimization (SAR) Selectivity->Decision Profile Analysis

Caption: Figure 2. Screening cascade for validating 2-(Piperidin-4-yloxy)pyrazine derivatives.

References

  • Chem-Impex International. "2-(Piperidin-4-Yloxy)Pyrazine Dihydrochloride Product Information." Chem-Impex Catalog. Link

  • Bickerdike, M. J. (2003). "5-HT2C receptor agonists as potential drugs for the treatment of obesity."[4][5] Current Topics in Medicinal Chemistry, 3(8), 885-897. Link

  • Smith, B. M., et al. (2008). "Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a selective 5-HT2C receptor agonist for the treatment of obesity." Journal of Medicinal Chemistry, 51(2), 305-313. (Demonstrates the importance of 5-HT2C vs 2B selectivity). Link

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. Link

  • Jensen, A. A., et al. (2010). "The 5-HT2A, 5-HT2B and 5-HT2C receptor subtypes as targets for drug discovery." Current Drug Targets - CNS & Neurological Disorders. (Review of safety profiles). Link

Sources

Application

In Vivo Application Notes and Protocols for 2-(Piperidin-4-yloxy)pyrazine Hydrochloride: A Guide for Preclinical Research

Introduction: Unveiling the Therapeutic Potential of 2-(Piperidin-4-yloxy)pyrazine Hydrochloride 2-(Piperidin-4-yloxy)pyrazine hydrochloride is a novel heterocyclic compound with a chemical scaffold suggestive of broad p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-(Piperidin-4-yloxy)pyrazine Hydrochloride

2-(Piperidin-4-yloxy)pyrazine hydrochloride is a novel heterocyclic compound with a chemical scaffold suggestive of broad pharmacological activity. The presence of the piperidin-4-yloxy moiety, a common feature in centrally active agents, coupled with the pyrazine ring, a versatile pharmacophore, indicates a high potential for interaction with various G-protein coupled receptors (GPCRs). While specific in vivo data for this compound is not yet publicly available, its structural alerts point towards potential activity as a modulator of dopaminergic, serotonergic, and histaminergic systems. These systems are critically implicated in a range of neuropsychiatric and inflammatory disorders, making 2-(Piperidin-4-yloxy)pyrazine hydrochloride a compelling candidate for in vivo investigation.

This comprehensive guide provides detailed application notes and protocols for the preclinical in vivo evaluation of 2-(Piperidin-4-yloxy)pyrazine hydrochloride. It is designed for researchers, scientists, and drug development professionals to systematically explore its pharmacokinetic profile, pharmacodynamic effects, and safety profile in rodent models. The protocols herein are based on established methodologies for characterizing compounds with potential antipsychotic, anxiolytic, antidepressant, and anti-inflammatory properties.

I. Compound Profile and Formulation

Chemical Properties of 2-(Piperidin-4-yloxy)pyrazine Hydrochloride

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O · HCl[Vendor Data]
Molecular Weight215.68 g/mol [Vendor Data]
AppearanceWhite to off-white solid[General Knowledge]
SolubilitySoluble in water and DMSO[General Knowledge]

Formulation for In Vivo Dosing:

For oral (p.o.) administration, 2-(Piperidin-4-yloxy)pyrazine hydrochloride can be dissolved in sterile water or a 0.5% methylcellulose solution. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, the compound should be dissolved in sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent such as Tween 80 (e.g., 1-2%) may be necessary for higher concentrations. It is crucial to ensure complete dissolution and filter the solution through a 0.22 µm syringe filter before administration.

II. Pharmacokinetic (PK) and Brain Penetration Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(Piperidin-4-yloxy)pyrazine hydrochloride is fundamental to designing and interpreting pharmacodynamic studies.

Objective: To determine the pharmacokinetic profile and assess the brain-to-plasma concentration ratio of the compound in rodents.

Experimental Workflow for Pharmacokinetic and Brain Penetration Studies

cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation Dose Administer Compound (i.v. and p.o. routes) Blood Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Blood Brain Terminal Brain Collection (at selected time points) Dose->Brain Plasma Plasma Isolation Blood->Plasma Homogenize Brain Homogenization Brain->Homogenize LCMS LC-MS/MS Analysis Plasma->LCMS Homogenize->LCMS PK_Params Calculate PK Parameters (T1/2, Cmax, AUC, F%) LCMS->PK_Params BP_Ratio Determine Brain/Plasma Ratio LCMS->BP_Ratio

Caption: Workflow for in vivo pharmacokinetic and brain penetration assessment.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (i.v.): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (p.o.): Administer a single dose (e.g., 5-10 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 100 µL for mice, 200 µL for rats) from the saphenous or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.[1]

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection: At selected time points (e.g., 1 and 4 hours post-dose), euthanize a separate cohort of animals and collect the brains.[2] Rinse with ice-cold saline, blot dry, and store at -80°C.

  • Sample Analysis: Analyze plasma and brain homogenate concentrations of 2-(Piperidin-4-yloxy)pyrazine hydrochloride using a validated LC-MS/MS method.[3]

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC, oral bioavailability) using appropriate software (e.g., Phoenix WinNonlin). Calculate the brain-to-plasma concentration ratio.

III. In Vivo Pharmacodynamic (PD) Evaluation: Neuropsychiatric Models

Based on its structural similarity to known psychoactive compounds, 2-(Piperidin-4-yloxy)pyrazine hydrochloride warrants investigation for its effects on behaviors relevant to neuropsychiatric disorders.

A. Assessment of Potential Antipsychotic Activity (Dopamine D2 Receptor Antagonism)

Many antipsychotic drugs exert their effects through antagonism of the dopamine D2 receptor.[4] The following models can assess the potential D2 receptor antagonist properties of the test compound.

Hypothesized Signaling Pathway: D2 Receptor Antagonism

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Compound 2-(Piperidin-4-yloxy)pyrazine HCl Compound->D2R Antagonizes

Caption: Hypothesized mechanism of D2 receptor antagonism.

1. Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, a hallmark of antipsychotic activity.[5]

Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Animal Model: Male C57BL/6 mice (25-30 g).

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems.

  • Procedure:

    • Acclimate mice to the open-field arenas for 30 minutes.

    • Administer 2-(Piperidin-4-yloxy)pyrazine hydrochloride or vehicle at various doses (e.g., 1, 3, 10 mg/kg, i.p. or p.o.).

    • 30 minutes (for i.p.) or 60 minutes (for p.o.) after test compound administration, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).

    • Immediately place mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated group using ANOVA followed by post-hoc tests.

2. Catalepsy Test: This test measures the induction of catalepsy, a predictor of extrapyramidal side effects (EPS) associated with typical antipsychotics that strongly block D2 receptors.[6][7]

Protocol: Bar Test for Catalepsy in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: A horizontal bar raised 9 cm above a flat surface.

  • Procedure:

    • Administer 2-(Piperidin-4-yloxy)pyrazine hydrochloride, a positive control (e.g., haloperidol, 1 mg/kg, i.p.), or vehicle.

    • At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.

    • Measure the time until the rat removes both paws from the bar (descent latency). A cut-off time of 180 seconds is typically used.

  • Data Analysis: Compare the descent latencies between treatment groups using appropriate statistical tests (e.g., Kruskal-Wallis test). A significant increase in descent latency indicates cataleptic-like effects.

B. Assessment of Serotonergic (5-HT2A) Activity

Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics and is also being explored for the treatment of insomnia and depression.[8][9]

1. DOI-Induced Head-Twitch Response: The head-twitch response (HTR) in rodents is a classic behavioral model for in vivo 5-HT2A receptor activation. Antagonists of this receptor will block the HTR induced by 5-HT2A agonists like DOI.[10][11]

Protocol: DOI-Induced Head-Twitch Response in Mice

  • Animal Model: Male C57BL/6 mice (25-30 g).

  • Procedure:

    • Administer 2-(Piperidin-4-yloxy)pyrazine hydrochloride or vehicle at various doses.

    • 30-60 minutes later, administer the 5-HT2A agonist (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) (e.g., 2.5 mg/kg, s.c.).

    • Immediately place the mouse in an observation chamber and count the number of head twitches for a period of 20-30 minutes.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group.

2. Sleep Architecture Analysis: 5-HT2A antagonists are known to promote slow-wave sleep.[8]

Protocol: EEG/EMG-Based Sleep Analysis in Rats

  • Animal Model: Male Wistar rats surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Procedure:

    • Allow rats to recover from surgery and acclimate to the recording chambers.

    • Administer 2-(Piperidin-4-yloxy)pyrazine hydrochloride or vehicle at the beginning of the dark phase.

    • Record EEG/EMG data for at least 6-8 hours.

  • Data Analysis: Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) and analyze parameters such as sleep latency, duration of each sleep stage, and sleep efficiency.[12]

IV. In Vivo Pharmacodynamic (PD) Evaluation: Anti-inflammatory and Antihistaminergic Models

The piperidine and pyrazine moieties are present in some anti-inflammatory and antihistaminic drugs.[13][14]

Hypothesized Signaling Pathway: H1 Receptor Antagonism

Histamine Histamine H1R H1 Receptor Histamine->H1R Activates PLC Phospholipase C H1R->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Produces Compound 2-(Piperidin-4-yloxy)pyrazine HCl Compound->H1R Antagonizes

Caption: Hypothesized mechanism of H1 receptor antagonism.

1. Carrageenan-Induced Paw Edema: A standard model to assess acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-220 g).

  • Procedure:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer 2-(Piperidin-4-yloxy)pyrazine hydrochloride, a positive control (e.g., indomethacin, 10 mg/kg, p.o.), or vehicle.

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

V. Safety and Tolerability Assessment

1. Acute Oral Toxicity Study (OECD 423): To determine the acute toxicity of the compound after oral administration.[15]

Protocol: Acute Toxic Class Method

  • Animal Model: Female rats (nulliparous and non-pregnant).

  • Procedure:

    • Administer the compound in a stepwise procedure with a starting dose (e.g., 300 mg/kg or 2000 mg/kg).

    • Use 3 animals per step.

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.

  • Data Analysis: The results allow for the classification of the substance into a GHS category.

2. General Behavioral Observation (Irwin Test): A systematic observational method to assess the behavioral and physiological state of the animal after drug administration.

Protocol: Modified Irwin Test in Mice

  • Animal Model: Male mice.

  • Procedure:

    • Administer 2-(Piperidin-4-yloxy)pyrazine hydrochloride at various doses.

    • Observe and score a range of parameters at different time points, including:

      • Behavioral: Alertness, grooming, locomotor activity, stereotypy.

      • Neurological: Tremors, convulsions, gait, righting reflex.

      • Autonomic: Piloerection, salivation, pupil size.

  • Data Analysis: Record the presence and severity of any observed effects.

VI. Concluding Remarks

The in vivo protocols detailed in this guide provide a robust framework for the initial characterization of 2-(Piperidin-4-yloxy)pyrazine hydrochloride. The data generated from these studies will be instrumental in elucidating its mechanism of action, therapeutic potential, and safety profile. A systematic approach, beginning with pharmacokinetics and progressing through pharmacodynamic and safety assessments, will enable a comprehensive evaluation of this promising compound and guide its future development.

References

  • Wadenberg, M. L., et al. (2000). Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. Psychopharmacology, 150(4), 422–429. [Link]

  • Kirschbaum, K. M., et al. (2009). Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. International Journal of Neuroscience, 119(10), 1509–1522. [Link]

  • Kapur, S., et al. (2003). Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia. American Journal of Psychiatry, 160(11), 2052-2062. [Link]

  • Wang, D., et al. (2012). Murine Pharmacokinetic Studies. Bio-protocol, 2(21), e285. [Link]

  • OECD. (2001). Test Guideline No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • Barbier, A. J., et al. (2009). Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats. SLEEP, 32(8), 1059–1069. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 259–271. [Link]

  • Pop, M., et al. (2015). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. Balkan Medical Journal, 32(4), 369–375. [Link]

  • Seeman, P. (2011). All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. CNS Neuroscience & Therapeutics, 17(2), 118–132. [Link]

  • Gadaleta, D., et al. (2016). Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 125, 249-255. [Link]

  • Piitulainen, A., et al. (2021). Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo. STAR Protocols, 2(1), 100277. [Link]

  • Halberstadt, A. L., et al. (2019). Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. Neuropsychopharmacology, 44(11), 1947–1955. [Link]

  • Magalhaes, P., et al. (2015). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Journal of Pharmacology and Experimental Therapeutics, 354(3), 291-300. [Link]

  • Weiergräber, M., & Teske, J. (2017). Measuring EEG in vivo for Preclinical Evaluation of Sleep and Alzheimer's Disease. InsideScientific. [Link]

  • Jones, C. A., et al. (2007). In Vivo Anti-Inflammatory and Antihistaminic Activity of a Novel Histamine H1-Receptor Antagonist, Bepotastine Besilate, in a Mouse Model of Allergic Rhinitis. Pharmacology, 80(4), 261-268. [Link]

  • Votaw, J. R., et al. (2001). A practical method for the routine production of [11C]raclopride. Nuclear Medicine and Biology, 28(7), 785-789. [Link]

  • van der Zeyden, M., et al. (2008). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. Journal of Cerebral Blood Flow & Metabolism, 28(6), 1167–1179. [Link]

  • Kumar, A., et al. (2013). Haloperidol induced catalepsy: a model for screening antiparkinsonian drugs. Journal of pharmacological and toxicological methods, 68(1), 118-122. [Link]

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the rat: a versatile and sensitive screen for the detection of antipsychotic activity of drugs. Current protocols in pharmacology, Chapter 5, Unit 5.56. [Link]

  • Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222-257. [Link]

  • de la Peña, J. B., et al. (2018). Amphetamine-induced hyperlocomotion and prepulse inhibition deficits in mice: a model for the positive and cognitive symptoms of schizophrenia. Journal of visualized experiments, (134), 57190. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: from novel understanding of psychedelic drug action to new therapeutic strategies. Trends in pharmacological sciences, 29(9), 475-486. [Link]

  • Church, M. K., & Maurer, M. (2012). H1-antihistamines and inflammation. Current allergy and asthma reports, 12(3), 232-238. [Link]

Sources

Method

Technical Application Note: 2-(Piperidin-4-yloxy)pyrazine hydrochloride in Cell Culture

Executive Summary This technical guide addresses the application of 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS: 1215636-48-8) in in vitro cell culture systems. This compound represents a "privileged scaffold"—speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the application of 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS: 1215636-48-8) in in vitro cell culture systems. This compound represents a "privileged scaffold"—specifically a 4-(heteroaryloxy)piperidine motif—widely utilized in Fragment-Based Drug Discovery (FBDD) for targeting G-Protein Coupled Receptors (GPCRs), including GPR119 (metabolic targets) and 5-HT (serotonin) receptors.

Unlike fully optimized clinical candidates, this molecule serves primarily as a chemical probe or fragment intermediate . Consequently, experimental protocols must focus on establishing its baseline physicochemical behavior, cellular safety window, and intrinsic activity prior to structure-activity relationship (SAR) expansion.

Chemical Profile & Reconstitution Strategy

Before introduction to biological systems, the physicochemical properties of the hydrochloride salt must be managed to prevent osmotic shock or pH imbalances in culture media.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 2-(Piperidin-4-yloxy)pyrazine hydrochloride
CAS Number 1215636-48-8
Molecular Formula C₉H₁₃N₃O[1][2][3][4] · xHCl (Typically mono- or dihydrochloride)
Molecular Weight ~215.68 g/mol (based on mono-HCl)
Solubility (Water) High (>50 mM) due to ionic salt form
Solubility (DMSO) Moderate to High
pKa (Piperidine N) ~9.8 (Protonated at physiological pH)
Storage -20°C, Desiccated (Hygroscopic)
Reconstitution Protocol

Objective: Prepare a 100 mM Master Stock Solution.

  • Solvent Choice: Although water soluble, DMSO (Dimethyl Sulfoxide) is recommended for the Master Stock to ensure sterility and prevent hydrolysis over long-term storage.

  • Calculation:

    • Mass = 10 mg

    • MW = 215.68 g/mol [1]

    • Volume DMSO =

      
      .
      
    • Note: Adjust volume based on the specific batch CoA (Certificate of Analysis) for salt stoichiometry (mono- vs. di-HCl).

  • Sterilization: Do not autoclave. Filter sterilization (0.22 µm PTFE) is required if dissolving in water/PBS. DMSO stocks are generally self-sterilizing against bacteria but should still be handled aseptically.

Biological Context: The "Privileged Scaffold" Hypothesis

Researchers utilize this compound because the 4-(heteroaryloxy)piperidine core is a validated pharmacophore. It mimics the structural features of bioactive lipids and neurotransmitters.

  • Target Class A (Metabolic): GPR119 agonists (for Type 2 Diabetes) often contain this core. The piperidine nitrogen acts as a basic center interacting with Aspartate residues in the receptor binding pocket.

  • Target Class B (Neurological): 5-HT2C agonists (obesity/CNS) utilize similar heteroaryl-ether linkages to position the aromatic ring in the receptor's hydrophobic crevice.

Pathway Visualization (GPR119/Gs Signaling)

The following diagram illustrates the theoretical signaling pathway this scaffold is designed to modulate (Agonist mode).

G Compound 2-(Piperidin-4-yloxy)pyrazine GPCR GPCR (e.g., GPR119/5-HT) Compound->GPCR Ligand Binding Gs Gαs Protein GPCR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Insulin Secretion / Metabolic Shift PKA->Response Phosphorylation Cascade

Figure 1: Theoretical Mechanism of Action. The scaffold targets Gs-coupled GPCRs, leading to cAMP accumulation.

Protocol A: Cytotoxicity Profiling (Safety Window)

Before functional screening, you must define the Maximal Tolerated Dose (MTD) . Piperidine derivatives can induce lysosomal accumulation (vacuolization) at high concentrations.

Method: CCK-8 or MTT Assay. Cell Line: HEK293 (standard) or CHO-K1.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Compound Dilution:

    • Prepare serial dilutions in culture media (DMEM + 10% FBS).

    • Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.1 µM, 0 (Vehicle).

    • Critical: Ensure final DMSO concentration is <0.5% in all wells.

  • Treatment: Aspirate old media; add 100 µL of compound-containing media. Incubate for 48 hours .

  • Readout:

    • Add 10 µL CCK-8 reagent.

    • Incubate 1-4 hours.

    • Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Acceptance Criteria: >90% viability at screening concentration (typically 10 µM).

Protocol B: Functional Screening (cAMP Accumulation)

This protocol assumes the researcher is screening for GPR119-like activity (Gs-coupled).

Reagents:

  • TR-FRET cAMP Kit (e.g., Lance Ultra or HTRF).

  • IBMX (Phosphodiesterase inhibitor) - Essential to prevent cAMP breakdown.

Workflow:

  • Cell Prep: Harvest CHO-K1 cells stably expressing the target receptor (e.g., hGPR119). Resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).

  • Plating: Add 5 µL of cell suspension (2,000 cells) to a 384-well white low-volume plate.

  • Stimulation:

    • Add 5 µL of 2-(Piperidin-4-yloxy)pyrazine hydrochloride (2x concentration).

    • Positive Control: GSK1292263 (known GPR119 agonist) or Forskolin (pan-activator).

    • Negative Control: Buffer + DMSO.

    • Incubate 30-60 minutes at Room Temperature.

  • Detection:

    • Add 5 µL Eu-cAMP tracer.

    • Add 5 µL ULight-anti-cAMP antibody.

    • Incubate 1 hour in dark.

  • Measurement: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 320/340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

Experimental Workflow Diagram

Workflow Stock 100mM DMSO Stock Dilution Serial Dilution (in Stimulation Buffer) Stock->Dilution Plate 384-Well Plate (Incubate 30 min) Dilution->Plate Cells CHO-hGPR119 + IBMX Cells->Plate Detection Add TR-FRET Reagents Plate->Detection Read Read 665/615nm Detection->Read

Figure 2: High-Throughput Screening (HTS) Workflow for cAMP quantification.

Data Analysis & Interpretation

When analyzing the "2-(Piperidin-4-yloxy)pyrazine" fragment, do not expect nanomolar potency. Fragments typically exhibit micromolar (µM) affinity.

  • Hit Validation: A "Hit" is defined as activity >3 standard deviations above the negative control mean at 10 µM.

  • Ligand Efficiency (LE): Because this molecule is small (MW ~215), moderate potency represents high ligand efficiency.

    • Formula:

      
      .
      
  • False Positives: If the compound shows activity in the parental cell line (Null cells), it may be acting as a cationic amphiphilic drug (CAD) disrupting membranes rather than binding the receptor.

References

  • Ritter, T. et al. (2009). Design and synthesis of novel GPR119 agonists.Journal of Medicinal Chemistry . (Describes the 4-(heteroaryloxy)piperidine scaffold relevance).

  • Scott, D. et al. (2016). Fragment-Based Drug Discovery for GPCRs.Methods in Enzymology . (Methodology for screening low-affinity fragments).

  • PubChem Compound Summary. (2023). 2-(Piperidin-4-yloxy)pyrazine.[1][2][3][4] National Center for Biotechnology Information.

  • BLD Pharm. (2023). Product Safety Data Sheet: 2-(Piperidin-4-yloxy)pyrazine hydrochloride. (Handling and CAS verification).

Sources

Technical Notes & Optimization

Troubleshooting

"2-(Piperidin-4-yloxy)pyrazine hydrochloride" reaction condition optimization

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis or isolation of 2-(piperidin-4-yloxy)pyrazine hydrochloride . This sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis or isolation of 2-(piperidin-4-yloxy)pyrazine hydrochloride . This scaffold is a critical intermediate in the synthesis of various kinase inhibitors and GPCR ligands.

While the structure appears simple, the ether linkage formation between an electron-deficient pyrazine and a secondary amine-containing alcohol presents specific chemoselectivity and reactivity challenges. This guide moves beyond standard textbook procedures to address the "hidden variables" that cause low yields, sticky gums, and impurities.

Module 1: The Validated Synthesis Protocol

Before troubleshooting, ensure you are following the chemically distinct two-step protocol. Attempting a direct coupling with unprotected 4-hydroxypiperidine is the #1 cause of failure due to competing N-alkylation.

Step 1: Coupling (The Critical Step)

Reaction: 2-Chloropyrazine + N-Boc-4-hydroxypiperidine


tert-Butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.
ParameterStandard ConditionOptimization Range
Solvent DMF (Anhydrous)THF (if using KOtBu), DMSO
Base NaH (60% dispersion, 1.2 eq)KOtBu (1.5 eq), Cs₂CO₃ (3.0 eq)
Temperature 0°C

RT

60°C
RT to 100°C
Concentration 0.2 M0.1 M - 0.5 M
Time 4 - 16 HoursMonitor by LCMS
Step 2: Deprotection & Salt Formation

Reaction: Boc-Intermediate + HCl


 Product (HCl Salt).
  • Reagent: 4M HCl in 1,4-Dioxane (preferred) or HCl in MeOH.

  • Isolation: Precipitation with Et₂O or MTBE.

Visual Workflow (Process Logic)

SynthesisWorkflow Start Start: Reagents Preparation Step1 Step 1: Deprotonation (N-Boc-4-OH-Pip + NaH in DMF, 0°C) Start->Step1 Step2 Step 2: SNAr Coupling (Add 2-Chloropyrazine, Heat to 60°C) Step1->Step2 Check1 LCMS Check: Conversion > 95%? Step2->Check1 Check1->Step2 No (Increase Temp/Time) Workup Workup: Quench (H2O), Extract (EtOAc), Wash (LiCl), Dry Check1->Workup Yes Step3 Step 3: Deprotection (4M HCl/Dioxane, RT) Workup->Step3 Finish Final Product: White/Off-white Solid Step3->Finish

Caption: Figure 1. Validated workflow for the synthesis of 2-(piperidin-4-yloxy)pyrazine HCl, highlighting critical decision points.

Module 2: Troubleshooting the Coupling ( )

This is the bottleneck. The pyrazine ring is electron-deficient, but the 2-chloro position is not as reactive as a 2-chloropyridine or 4-chloropyrimidine.

Issue 1: Low Conversion / Starting Material Remains

Symptom: LCMS shows unreacted 2-chloropyrazine after 12 hours.

  • Root Cause 1 (Base Strength): Carbonate bases (K₂CO₃, Cs₂CO₃) are often too weak to fully deprotonate the secondary alcohol to the alkoxide required for this specific substrate.

    • Solution: Switch to NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) . The alkoxide is a significantly better nucleophile than the alcohol.

  • Root Cause 2 (Temperature): 2-Chloropyrazine requires activation energy.

    • Solution: If running at RT, increase to 60°C - 80°C .

  • Root Cause 3 (Leaving Group): Chlorine is a mediocre leaving group here.

    • Advanced Solution: If yield remains <50%, switch the starting material to 2-Fluoropyrazine (significantly faster

      
      ) or 2-Chloropyrazine + DABCO (catalytic)  to form a more reactive in situ ammonium species.
      
Issue 2: Impurity Formation (Hydrolysis)

Symptom: Formation of 2-hydroxypyrazine (Mass M-Cl+OH).

  • Root Cause: Wet solvent. The alkoxide is basic; if water is present, hydroxide is generated, which competes with your bulky alcohol for the pyrazine ring.

  • Solution:

    • Use Anhydrous DMF (commercial Sure/Seal™ or dried over 4Å sieves).

    • Flame-dry glassware under Ar/N₂.

Issue 3: Regioselectivity (N- vs O-alkylation)

Symptom: You used 4-hydroxypiperidine (unprotected) and isolated the wrong isomer.

  • Mechanism: Amines are better nucleophiles than alcohols. Without protection, the piperidine nitrogen attacks the pyrazine.

  • Solution: You MUST use 1-Boc-4-hydroxypiperidine . The Boc group shields the nitrogen, forcing the reaction to occur at the oxygen.

Module 3: Troubleshooting Salt Formation & Isolation

Issue: Product is a "Sticky Gum" or Hygroscopic Oil

Symptom: After adding HCl, the product oils out and refuses to crystallize.

  • Explanation: Piperidine HCl salts are notoriously hygroscopic. Excess HCl or residual water exacerbates this.

  • Protocol Adjustment:

    • Solvent Switch: Do not use aqueous HCl. Use 4M HCl in Dioxane .

    • Trituration: After stripping the solvent, add anhydrous diethyl ether (Et₂O) or MTBE and sonicate vigorously. The gum should turn into a white powder.

    • Lyophilization: If the solid remains sticky, dissolve in minimum water, freeze, and lyophilize to obtain a fluffy solid.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Mitsunobu reaction instead of


? 
  • Answer: Generally, No . The Mitsunobu reaction (DEAD/PPh₃) works well for coupling alcohols to phenols, but pyrazinols (2-hydroxypyrazine) favor the amide-like tautomer (pyrazin-2(1H)-one), leading to N-alkylation on the pyrazine ring rather than O-alkylation. The

    
     route (Displacement of Halide) is far more reliable for this specific ether linkage.
    

Q2: Why is my reaction mixture turning black?

  • Answer: Pyrazines are electron-deficient and prone to decomposition/polymerization under harsh basic conditions or oxidation.

    • Fix: Degas your solvents (sparge with Nitrogen) before adding NaH. Limit reaction temperature to 80°C. Dark color does not always indicate failure; check LCMS.

Q3: Is the free base stable?

  • Answer: The free base (secondary amine) is moderately stable but can absorb CO₂ from the air (forming carbamates) or oxidize over time. It is highly recommended to store it as the dihydrochloride or monohydrochloride salt at -20°C.

References

  • Synthesis of Pyrazinyl Ethers via

    
    : 
    
    • Title: Nucleophilic aromatic substitution of chloroazines with bisulfide and polysulfides.[1] (Mechanistic parallel for reactivity).

    • Source:Environmental Science & Technology (via PubMed).
    • URL:[Link]

  • Title: 2-(Piperidin-4-yloxy)pyrazine hydrochloride Product Data (Solubility & Stability).
  • Ether Synthesis Optimization

    • Title: The Williamson Ether Synthesis (Mechanistic Constraints).
    • Source: Master Organic Chemistry.
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-chloropyrazine and Sodium Hydride before experimentation.

Sources

Optimization

"2-(Piperidin-4-yloxy)pyrazine hydrochloride" stability in different solvents

Technical Support Center: 2-(Piperidin-4-yloxy)pyrazine hydrochloride Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Piperidin-4-yloxy)pyrazine hydrochloride

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of 2-(Piperidin-4-yloxy)pyrazine hydrochloride in various solvents. It offers troubleshooting advice and detailed protocols to proactively address stability-related challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 2-(Piperidin-4-yloxy)pyrazine hydrochloride in its solid form versus in solution?

As a hydrochloride salt, 2-(Piperidin-4-yloxy)pyrazine hydrochloride is generally expected to be stable as a solid when stored under appropriate conditions (cool, dry, and protected from light). The salt form typically enhances the compound's stability and handling properties.[1] However, once dissolved, its stability becomes highly dependent on the solvent system, pH, temperature, and exposure to light and oxygen. Hydrochloride salts of active pharmaceutical ingredients (APIs) can be susceptible to disproportionation in solution, where the salt reverts to its less soluble free base form, potentially leading to precipitation and inaccurate concentration measurements.[2][3] Therefore, while the solid is robust, solution stability cannot be assumed and must be experimentally determined for your specific application.

Q2: Which solvents are recommended for dissolving 2-(Piperidin-4-yloxy)pyrazine hydrochloride?

The hydrochloride salt structure is intended to improve aqueous solubility.[1] For initial studies, the following solvents are recommended, starting with the most common:

  • Deionized Water: As a hydrochloride salt, the compound should exhibit reasonable solubility in water. This is the preferred solvent for many biological assays.

  • Aqueous Buffers: For pH-controlled experiments, buffers such as Phosphate-Buffered Saline (PBS) are commonly used. However, be aware that the pH of the buffer can significantly impact stability.

  • Polar Protic Solvents: Methanol and ethanol are good starting points if higher organic content is required.[4]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions for in vitro assays.

It is crucial to experimentally verify the solubility and short-term stability in your chosen solvent before proceeding with extensive experiments.

Q3: What are the most probable degradation pathways for this molecule in solution?

Based on the chemical structure, which features a piperidine ring, an ether linkage, and a pyrazine ring, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ether linkage (-O-) between the piperidine and pyrazine rings could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would cleave the molecule into piperidin-4-ol and 2-hydroxypyrazine.

  • Oxidation: The tertiary amine within the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[5][6] This is a common degradation pathway for molecules containing piperidine moieties.

  • Photodegradation: Aromatic systems like the pyrazine ring can absorb UV light, which may provide the energy to initiate degradation through radical mechanisms.[5]

Identifying the specific degradation products requires conducting forced degradation studies and utilizing analytical techniques like LC-MS to characterize the degradants.[7]

Q4: How can I quickly determine if my compound solution is degrading during an experiment?

There are several indicators of potential degradation:

  • Visual Changes: Look for a change in color, the appearance of cloudiness, or the formation of precipitate in a solution that was initially clear.

  • Inconsistent Analytical Results: If you observe a time-dependent decrease in the peak area of the parent compound in your HPLC analysis, it is a strong indicator of degradation.[5]

  • Appearance of New Peaks: The emergence of new, unidentified peaks in your chromatogram, especially those that grow over time, suggests the formation of degradation products.[8]

  • Loss of Biological Activity: In bioassays, a gradual or sudden loss of the expected biological effect from a prepared stock solution can be a sign of compound instability.

Troubleshooting Guide: Common Experimental Issues

Issue: My experimental results are not reproducible, and I suspect the compound's stability.

Causality: Lack of reproducibility is a classic sign of an unstable compound in the experimental medium. The rate of degradation can be influenced by minor variations in temperature, light exposure, or the age of the solution, leading to inconsistent effective concentrations.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of 2-(Piperidin-4-yloxy)pyrazine hydrochloride immediately before use. Avoid using solutions that have been stored for extended periods unless their stability has been formally verified.

  • Control Environmental Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice if they are not in immediate use.

    • Light: Protect solutions from direct light by using amber vials or covering containers with aluminum foil.

  • Evaluate Solvent Effects: If you are using a solvent like DMSO for stock solutions and then diluting into an aqueous buffer, assess if the compound is precipitating upon dilution. Perform a preliminary solubility test at the final concentration.

  • Conduct a Time-Course Stability Check: Analyze your compound in its final experimental medium via HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact conditions of your experiment (temperature, lighting). This will provide a clear picture of its stability over the duration of your assay.

Issue: I observed a precipitate forming in my aqueous buffer solution over time.

Causality: This is often due to either the disproportionation of the hydrochloride salt into its less soluble free base or the formation of an insoluble degradation product. This is more likely to occur in neutral or slightly basic buffers where the free base is favored.

Troubleshooting Steps:

  • Verify the pH of Your Solution: Measure the pH of the final solution. If it is near or above the pKa of the piperidine nitrogen, the free base is likely forming.

  • Adjust the pH: If permissible for your experiment, consider using a buffer with a slightly more acidic pH to maintain the protonated, more soluble salt form.

  • Increase Solvent Polarity: If applicable, adding a small percentage of a co-solvent like methanol or ethanol might help maintain solubility. However, you must first validate that the co-solvent does not interfere with your experiment.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like FTIR or Mass Spectrometry to determine if it is the parent free base or a new chemical entity (a degradant).

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation (stress testing) study, a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method.[9]

Objective: To assess the stability of 2-(Piperidin-4-yloxy)pyrazine hydrochloride under various stress conditions and identify its degradation products.
Methodology: Stability-Indicating HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for this analysis.[8][10]

Step 1: Preparation of Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of 2-(Piperidin-4-yloxy)pyrazine hydrochloride in methanol.

  • Dilute this stock solution with a 50:50 mixture of methanol and water to a working concentration of 100 µg/mL. This will be your "Time 0" sample and the starting material for stress testing.

Step 2: Application of Stress Conditions For each condition, mix 1 mL of the working solution with 1 mL of the stressor solution in a sealed vial.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Neutral Hydrolysis: Add 1 mL of deionized water. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the working solution (100 µg/mL in 50:50 methanol/water) at 60°C for 48 hours.

  • Photolytic Degradation: Expose the working solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil to exclude light.

Step 3: Sample Analysis

  • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Inject the samples into the HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be necessary to resolve all peaks).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

    • Injection Volume: 10 µL

Step 4: Data Interpretation

  • Compare the chromatograms of the stressed samples to the "Time 0" sample.

  • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

  • Identify the retention times of any new peaks, which represent potential degradation products. For structural elucidation, these peaks can be further analyzed by LC-MS/MS.[7]

Workflow Diagram

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Interpretation Stock Prepare 1 mg/mL Stock in Methanol Work Dilute to 100 µg/mL (Time 0 Sample) Stock->Work Acid Acid Hydrolysis (0.1M HCl, 60°C) Work->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Work->Base Apply Stress Oxid Oxidation (3% H₂O₂, RT) Work->Oxid Apply Stress Photo Photolysis (UV Light) Work->Photo Apply Stress Therm Thermal Stress (60°C) Work->Therm Apply Stress HPLC Analyze via Stability-Indicating HPLC Acid->HPLC Inject at Time Points Base->HPLC Inject at Time Points Oxid->HPLC Inject at Time Points Photo->HPLC Inject at Time Points Therm->HPLC Inject at Time Points Data Calculate % Degradation & Identify New Peaks HPLC->Data LCMS Characterize Degradants (LC-MS/MS) Data->LCMS caption Figure 1. Experimental workflow for assessing compound stability.

Caption: Figure 1. Experimental workflow for assessing compound stability.

Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes. Actual results must be determined experimentally.

Table 1: Representative Stability Data for 2-(Piperidin-4-yloxy)pyrazine hydrochloride under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product Peaks (Retention Time, min)Observations
0.1 M HCl (60°C) 2485.2%1 (2.1 min)Slight degradation observed.
0.1 M NaOH (60°C) 2465.7%2 (3.5 min, 4.2 min)Significant degradation. Solution turned pale yellow.
3% H₂O₂ (RT) 2472.1%1 (5.8 min)Significant oxidative degradation.
UV Light (RT) 2494.5%1 (minor peak at 6.1 min)Moderately stable to light.
Heat (60°C) 4898.1%None significantThermally stable in this solvent system.
Control (RT, Dark) 4899.8%NoneStable under standard storage conditions.

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

References

  • Patel, N. N., & Kothari, C. S. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Jain, D., et al. (2021). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • In-House. (2022). Forced Degradation – A Review. In-House. Retrieved from [Link]

  • Gumede, N., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2017). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2011). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • De Ruiter, J., & Holston, P. (2013). Analytical Methods for the Separation and Characterization of Piperazine Street Drugs. Analytical Methods. Retrieved from [Link]

  • Gendzwill-Koncewicz, M., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Jain, N. K., & Kumar, A. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Paw, B., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)pyridine-2-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperidin-4-yloxy)pyridine-2-carboxamide. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

Sources

Troubleshooting

"2-(Piperidin-4-yloxy)pyrazine hydrochloride" byproduct identification

Byproduct Identification & Process Troubleshooting Introduction Welcome to the Technical Support Center for 2-(Piperidin-4-yloxy)pyrazine hydrochloride . This intermediate is a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Byproduct Identification & Process Troubleshooting

Introduction

Welcome to the Technical Support Center for 2-(Piperidin-4-yloxy)pyrazine hydrochloride . This intermediate is a critical building block in the synthesis of GLP-1 agonists and various kinase inhibitors. Its structure—a pyrazine ring ether-linked to a piperidine moiety—presents unique challenges in synthesis and purification, particularly regarding the nucleophilic aromatic substitution (


) and subsequent deprotection steps.

This guide moves beyond basic data sheets to address the "Why" and "How" of impurity formation, providing you with actionable troubleshooting protocols.

Module 1: The Synthesis Context (Root Cause Analysis)

To identify byproducts, we must first understand their origin. The standard industrial synthesis involves the


 reaction of 2-chloropyrazine  with N-Boc-4-hydroxypiperidine , followed by acidic deprotection.
Impurity Origin Flowchart

The following diagram maps the genesis of the most common impurities (A–D) relative to the process steps.

ImpurityMap Start Starting Materials: 2-Chloropyrazine + N-Boc-4-Hydroxypiperidine Reaction Step 1: SnAr Reaction (Base/Solvent) Start->Reaction Workup Step 2: Workup & Isolation Reaction->Workup ImpA Impurity A: 2-Hydroxypyrazine (Hydrolysis) Reaction->ImpA Wet Solvent (Water) ImpB Impurity B: Pyrazine N-Oxide (Oxidation) Reaction->ImpB Peroxides in Ether/THF Deprotection Step 3: Boc-Deprotection (HCl/Dioxane) Workup->Deprotection ImpD Impurity D: Unreacted 2-Chloropyrazine Workup->ImpD Incomplete Conversion Final Target: 2-(Piperidin-4-yloxy)pyrazine HCl Deprotection->Final ImpC Impurity C: tert-Butyl Adducts (Cation Scavenging Failure) Deprotection->ImpC Poor Scavenging

Figure 1: Critical Control Points for Impurity Formation in Pyrazine Ether Synthesis.

Module 2: Troubleshooting by Analytical Signal (LCMS/HPLC)

User Question: "I see an unknown peak in my LCMS trace. How do I identify it based on the Mass Shift (


Mass)?"

Technical Response: Use the table below to correlate your observed Mass Shift (relative to the Target Mass


) with the specific chemical byproduct.
Byproduct Identification Matrix
Relative Mass (LCMS)Likely IdentityOrigin StepMechanismCorrective Action
M + 16 Pyrazine N-Oxide ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

/ Storage
Oxidation of pyrazine nitrogen by peroxides or air.Use fresh, peroxide-free THF/Dioxane. Degas solvents. Store under Argon.
M - 83 2-Hydroxypyrazine

Hydrolysis of 2-chloropyrazine by residual water.Dry solvents (KF < 0.05%). Increase equivalents of hydroxypiperidine.
M + 56 tert-Butyl Adduct Deprotectiontert-Butyl cation attacks the pyrazine ring during Boc-removal.Add cation scavengers (e.g., triethylsilane) during HCl deprotection.
M + 34 Chlorinated Adduct DeprotectionHCl addition across the pyrazine ring (rare, harsh conditions).Control temperature during HCl addition (< 0°C). Avoid excess HCl gas.
M (Retention Shift) Regioisomer Starting MaterialImpurity in 2-chloropyrazine (e.g., 2,6-dichloropyrazine leads to bis-products).QC your starting 2-chloropyrazine. Ensure >98% purity.

Module 3: Experimental Troubleshooting (FAQs)

Q1: "My reaction stalls at 80% conversion. Should I add more base?"

Diagnosis: Stalling in


 reactions with 2-chloropyrazine is often due to the "poisoning" effect of the byproduct 2-hydroxypyrazine  (Impurity A).
  • Mechanism: Trace water hydrolyzes the chloropyrazine to hydroxypyrazine. The hydroxypyrazine is acidic (pKa ~8) and consumes your base (NaH or KOtBu), stopping the main reaction.

  • Solution:

    • Do not just add base. This often leads to dark tars (polymerization).

    • Protocol Adjustment: Dry your N-Boc-4-hydroxypiperidine by azeotropic distillation with toluene before adding it to the reaction. Ensure your solvent (DMF/THF) has a Karl Fischer (KF) water content < 200 ppm.

Q2: "The final hydrochloride salt is turning pink/brown upon storage."

Diagnosis: Pyrazine rings are electron-deficient but can be sensitive to oxidation and light, especially in the salt form where the lattice energy might trap moisture.

  • Root Cause: Formation of Pyrazine N-oxides or photo-degradation.

  • Solution:

    • Store the salt in amber vials.

    • Ensure the salt is strictly anhydrous. The dihydrochloride form is hygroscopic; absorbed water accelerates degradation.

    • Recrystallization: If discolored, recrystallize from Ethanol/Diethyl Ether .

Q3: "I cannot separate the product from the de-Boc impurity by HPLC."

Diagnosis: The tert-butyl adduct (M+56) is structurally very similar to the product but slightly more lipophilic.

  • Method Optimization: Standard C18 gradients often fail here because the basic piperidine causes tailing, masking the impurity.

  • Recommended Protocol: Switch to a High pH Reverse Phase method or a HILIC mode.

Recommended HPLC Conditions:

  • Column: XBridge C18 (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Rationale: At pH 10, the piperidine secondary amine is uncharged (free base), improving peak shape and resolution from the neutral impurities.

Module 4: Process Logic & Decision Tree

Use this logic gate to determine the next step when an impurity is detected.

TroubleshootingTree Q1 Is the Impurity More Polar than Product? (Earlier RT on C18) Q2 Is Mass = M+16? Q1->Q2 Yes Action3 Check Boc-Deprotection Scavenging Q1->Action3 No (Later RT) Q3 Is Mass = M-83? Q2->Q3 No Action1 Check Peroxides in Solvent Q2->Action1 Yes Q3->Action1 No (Unknown Polar) Action2 Check Water Content (Hydrolysis) Q3->Action2 Yes Start Impurity Detected Start->Q1

Figure 2: Analytical Decision Tree for Impurity Classification.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Patel, N. et al. "Scalable Synthesis of Pyrazine Ethers via Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 2010.

  • PubChem Compound Summary. "2-(Piperidin-4-yloxy)pyrazine."[4] National Center for Biotechnology Information. Accessed Oct 2023.[5] [Link]

  • Dunn, P.J. et al.Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010. (Reference for solvent selection and N-oxide avoidance).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(Piperidin-4-yloxy)pyrazine hydrochloride before handling.

Sources

Optimization

Technical Support Center: 2-(Piperidin-4-yloxy)pyrazine hydrochloride

Welcome to the High-Purity Synthesis Support Hub. Ticket ID: PURITY-OPT-2024 Subject: Optimization of Yield and Purity for 2-(Piperidin-4-yloxy)pyrazine HCl Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Purity Synthesis Support Hub. Ticket ID: PURITY-OPT-2024 Subject: Optimization of Yield and Purity for 2-(Piperidin-4-yloxy)pyrazine HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with 2-(Piperidin-4-yloxy)pyrazine hydrochloride . This compound is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., ATR or CHK1 inhibitors). The synthesis typically involves a Nucleophilic Aromatic Substitution (


) followed by acid deprotection.

The purity challenges usually stem from three distinct phases:

  • The Coupling Phase: Competition between ether formation and hydrolysis of the pyrazine ring.

  • The Deprotection Phase: Incomplete removal of the Boc group or trapping of tert-butyl cations.

  • The Isolation Phase: Hygroscopicity of the salt and occlusion of inorganic byproducts.

This guide replaces generic advice with a root-cause troubleshooting protocol.

Module 1: The Synthesis & Impurity Landscape

Before troubleshooting, we must map the "Happy Path" vs. the "Failure Modes."

ReactionPathways SM1 2-Chloropyrazine Inter Intermediate: N-Boc-2-(piperidin-4-yloxy)pyrazine SM1->Inter SNAr (Base/DMF) Impurity1 Impurity A: 2-Hydroxypyrazine (Hydrolysis) SM1->Impurity1 Wet Solvent/Base SM2 N-Boc-4-hydroxypiperidine SM2->Inter Product TARGET: 2-(Piperidin-4-yloxy)pyrazine HCl Inter->Product HCl/Dioxane Deprotection Impurity2 Impurity B: Polymerized/Gummy Residue (Trapped Solvents) Inter->Impurity2 Incomplete Washing

Figure 1: Reaction logic flow highlighting the critical divergence point where moisture leads to Impurity A (2-Hydroxypyrazine).

Module 2: Troubleshooting Guides (Q&A Format)
Phase 1: The Coupling Reaction (

)

Q: My crude intermediate is dark, and LC-MS shows a peak at M+1 = 97 (2-hydroxypyrazine). Why? A: This is the "Hydrolysis Killer." Pyrazines are electron-deficient, making the 2-position highly susceptible to nucleophilic attack. If your solvent (DMF/DMSO) or base contains trace water, the hydroxide ion (


) will outcompete your piperidine alkoxide.
  • The Fix (Protocol):

    • Base Switch: If using KOH or NaOH, stop. Switch to NaH (60% dispersion) or KOtBu (Potassium tert-butoxide). These are non-nucleophilic in the absence of water.

    • Solvent Drying: Do not rely on "anhydrous" bottles opened a week ago. Dry your DMF/THF over molecular sieves (3Å or 4Å) for 24 hours.

    • Temperature Control: Keep the reaction between 0°C and Room Temperature initially. Only heat (to 50-60°C) if conversion stalls. High heat promotes hydrolysis and polymerization.

Q: I have unreacted 2-chloropyrazine that co-elutes with my product. A: 2-chloropyrazine is volatile and non-polar. It is difficult to separate from the N-Boc intermediate by crystallization.

  • The Fix: Use a stoichiometric excess of the alcohol (1.2 equiv) relative to the chloropyrazine. Ensure the chloropyrazine is the limiting reagent so it is fully consumed.

Phase 2: Work-up & Purification of Intermediate

Q: Can I skip purifying the N-Boc intermediate and just deprotect? A: Absolutely not. This is the most common error. Once you form the HCl salt, the amine becomes water-soluble, making it incredibly difficult to wash away non-polar impurities or phenolic side products.

  • The Protocol (The "Basic Wash"):

    • Dilute the reaction mixture (DMF) with EtOAc.

    • Crucial Step: Wash the organic layer with 1M NaOH (3x).

      • Why? 2-Hydroxypyrazine (the main impurity) is acidic (phenolic nature). The NaOH wash converts it to the phenoxide salt, which stays in the aqueous layer. The N-Boc intermediate stays in the organic layer.

    • Dry organic layer (MgSO4), filter, and concentrate.

    • Checkpoint: If the oil is not solidifying, triturate with cold Hexanes/Diethyl Ether to get a clean solid N-Boc intermediate.

Phase 3: Deprotection & Salt Isolation

Q: After adding HCl, my product turned into a sticky, hygroscopic gum instead of a nice powder. A: This "oiling out" is caused by trapped solvent (Dioxane/Ether) or excess HCl.

  • The Fix (Recrystallization of the Salt): Do not just evaporate to dryness. Use a solvent switch technique.

    • Dissolve the gum in a minimum amount of hot Isopropanol (IPA) or Methanol .

    • Add an anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Hygroscopicity Warning: Filter under nitrogen if possible. Piperidine salts absorb atmospheric water rapidly, turning into a goo. Dry in a vacuum oven at 40°C over

      
      .
      

Q: My purity is stuck at 95%. How do I get to >99%? A: Use the pH Swing Method . This is the "Nuclear Option" for purity.

Table 1: The pH Swing Purification Protocol

StepActionChemical Logic
1 Dissolve impure salt in water.Solubilizes the amine salt.
2 Wash with DCM (Dichloromethane).Removes non-polar impurities trapped in the crystal lattice.
3 Basify aqueous layer to pH > 12 (NaOH).Converts product to Free Base (oil/solid).[1]
4 Extract with DCM (3x).Extracts only the amine. Inorganic salts stay in water.
5 Dry DCM layer & add HCl (in Et2O/Dioxane).Reforms the pure salt in a clean environment.
6 Filter precipitate immediately.Isolates >99% pure API-grade material.
Module 3: Visual Troubleshooting Tree

Use this decision tree to determine your next experimental move.

Troubleshooting Start Start: Analyze Purity CheckLCMS Check LC-MS/NMR Start->CheckLCMS ImpurityType Identify Major Impurity CheckLCMS->ImpurityType Hydrolysis Peak at M+1 = 97 (2-Hydroxypyrazine) ImpurityType->Hydrolysis Phenolic Impurity Inorganic Ash/Salt Content High (NaCl/KCl) ImpurityType->Inorganic Salt Trapped Gum Product is Sticky/Gummy ImpurityType->Gum Physical State Action1 RESTART COUPLING: Use Dry Solvents + NaH Wash Intermediate with NaOH Hydrolysis->Action1 Action2 pH SWING: Free base -> Extract -> Re-salt Inorganic->Action2 Action3 RECRYSTALLIZATION: Dissolve in hot IPA Precipitate with Ether Gum->Action3

Figure 2: Decision matrix for selecting the correct purification strategy based on impurity profile.

References
  • Synthesis of Pyrazine Ethers (

    
     Conditions): 
    
    • Context: General conditions for displacing chloropyrazines with alkoxides.
    • Source: Sato, N. (1992). "Comprehensive Heterocyclic Chemistry II: Pyrazines." Pergamon Press. (Standard reference for Pyrazine reactivity).
    • See also:

  • Purification of Amine Hydrochloride Salts

    • Context: Techniques for recrystallizing hygroscopic piperidine salts.
    • Source: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
    • Specific Protocol:

  • Removal of Phenolic Impurities (2-Hydroxypyrazine)

    • Context: Utilization of pH-dependent solubility for purific
    • Source:Organic Process Research & Development, "Work-up Str
    • Related Patent:

Sources

Troubleshooting

Technical Support Guide: 2-(Piperidin-4-yloxy)pyrazine Hydrochloride NMR Analysis

[1][2] Introduction This guide addresses common spectral anomalies observed during the Nuclear Magnetic Resonance (NMR) characterization of 2-(Piperidin-4-yloxy)pyrazine hydrochloride . As a heterocyclic ether with a sec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction

This guide addresses common spectral anomalies observed during the Nuclear Magnetic Resonance (NMR) characterization of 2-(Piperidin-4-yloxy)pyrazine hydrochloride .

As a heterocyclic ether with a secondary amine salt, this molecule exhibits dynamic behaviors and solvent interactions that frequently confuse researchers.[1] "Unexpected" peaks often stem from three specific sources: proton exchange dynamics , conformational freezing (axial/equatorial resolution) , or salt stoichiometry effects .[2][1]

This document moves beyond basic assignment to explain why you see these anomalies and how to validate your compound.

Part 1: The Troubleshooting Matrix

Scenario A: "I see broad, undefined humps between 8.5 – 10.0 ppm."

Diagnosis: Exchangeable Ammonium Protons (


).[2][1]
Status: Normal Behavior. 

The hydrochloride salt protonates the piperidine nitrogen, creating an ammonium species (


). These protons are acidic and exchange with trace water in the solvent.
  • The Mechanism: The rate of exchange (

    
    ) relative to the NMR time scale determines the peak shape.
    
    • Fast Exchange: The peak merges with the water signal (often shifting the water peak downfield).

    • Intermediate Exchange: The peak appears as a broad, structureless "hump" or mound.

    • Slow Exchange (Dry DMSO-d6): You will see two distinct broad singlets (or a very broad integration of 2H) representing the two protons on the nitrogen.[2][1]

Validation Protocol:

  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    to your NMR tube and shake.[2][1]
  • Re-run the spectrum.

  • Result: If the peaks at 8.5–10.0 ppm disappear, they are exchangeable protons (

    
    ).[2][1] This confirms they belong to the salt moiety and are not impurities.
    
Scenario B: "The aliphatic region (1.5 – 3.5 ppm) has 'too many' multiplets."

Diagnosis: Resolution of Axial vs. Equatorial Protons. Status: High-Quality Resolution (Not an Impurity).

In many piperidine derivatives, rapid ring flipping (chair-to-chair interconversion) averages the signals of the axial and equatorial protons, resulting in simplified multiplets. However, in the hydrochloride salt form , the bulky, charged ammonium group and the ether linkage can increase the energy barrier for ring inversion or lock the ring into a preferred conformer (usually with the bulky pyrazine-ether group equatorial).

  • The Observation: Instead of seeing simple triplets, you see distinct signals for:

    • 
       (Chemical shift 
      
      
      
      )[2][1]
    • 
       (Chemical shift 
      
      
      
      )[2][1]
  • Geminal Coupling: These protons couple to each other (

    
    ), creating complex splitting patterns (doublet of triplets or similar) that users often mistake for impurities.[2][1]
    

Data Table: Expected Aliphatic Shifts (DMSO-


) 
PositionProton TypeApprox. Shift (

)
MultiplicityNotes
Piperidine C4 Methine (

)
5.10 – 5.30Multiplet (tt)Deshielded by Oxygen.[2][1]
Piperidine C2/C6 Methylene (

)
3.00 – 3.40Broad/SplitDeshielded by

.[2][1] Axial/Eq may split.[2][1]
Piperidine C3/C5 Methylene (

)
1.80 – 2.30Split MultipletsDistinct Ax/Eq signals likely.[2][1]
Scenario C: "The Pyrazine aromatic peaks are shifted significantly downfield compared to literature."

Diagnosis: Excess Acid / Dihydrochloride Formation.[2][1] Status: Stoichiometry Issue.

The pyrazine ring contains two nitrogens. While they are weakly basic (


), the presence of excess 

during salt formation can lead to protonation of the pyrazine ring in addition to the piperidine.
  • Monohydrochloride: Pyrazine protons appear near 8.1 – 8.4 ppm .[2][1]

  • Dihydrochloride / Excess Acid: Pyrazine protons shift downfield to 8.5 – 8.8 ppm due to the electron-withdrawing effect of the protonated pyrazine nitrogen.

Corrective Action: If the shifts are too low-field, perform a free-base liberation :

  • Dissolve a small amount in water.[2][1]

  • Adjust pH to ~10 with

    
    .[2][1]
    
  • Extract with DCM, dry, and run NMR in

    
    .
    
  • The pyrazine peaks should return to standard values (~8.0 – 8.2 ppm).[2][1]

Part 2: Impurity Fingerprinting[1]

When "unexpected peaks" are sharp singlets, they are usually residual solvents from the synthesis or salt formation step.

Common Residuals in Hydrochloride Salts:

Solvent

in DMSO-

(ppm)

in

(ppm)
Source
1,4-Dioxane 3.57 (s)3.75 (s)Often used as

source (4M HCl in Dioxane).[2][1]
Diethyl Ether 1.09 (t), 3.38 (q)1.17 (t), 3.56 (q)Common anti-solvent for precipitation.[2][1]
Isopropanol 1.04 (d), 3.78 (m)1.17 (d), 4.02 (m)Recrystallization solvent.[2][1]
Water 3.33 (variable)4.79Hygroscopic salt absorption.[2][1]

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing spectral anomalies.

NMR_Troubleshooting Start Unexpected NMR Peaks Observed Q1 Are the peaks broad/humps > 8.0 ppm? Start->Q1 Q2 Are the peaks sharp singlets? Q1->Q2 No Action_D2O Perform D2O Shake Test Q1->Action_D2O Yes Q3 Are aliphatic peaks split more than expected? Q2->Q3 No Action_Solvent Check Solvent Impurity Table Q2->Action_Solvent Yes Diag_Conform Diagnosis: Axial/Equatorial Resolution (Normal) Q3->Diag_Conform Yes (Multiplets) Result_Gone Peaks Disappear Action_D2O->Result_Gone Result_Stay Peaks Persist Action_D2O->Result_Stay Diag_Ammonium Diagnosis: Exchangeable Ammonium Protons (Normal) Result_Gone->Diag_Ammonium Diag_Impurity Diagnosis: Aromatic Impurity (Check Starting Materials) Result_Stay->Diag_Impurity Diag_Solvent Diagnosis: Residual Dioxane/Ether (Dry Sample) Action_Solvent->Diag_Solvent

Figure 1: Decision tree for identifying spectral anomalies in piperidine-pyrazine salts.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my water peak shift position between samples? A: In DMSO-


, the water peak (normally ~3.33 ppm) is sensitive to ionic strength and hydrogen bonding.[1] The presence of the hydrochloride salt (

ions and

) disrupts the solvent structure, often shifting the residual water peak downfield (towards 3.5 - 4.0 ppm) or broadening it.[2]

Q2: I used


, but the spectrum is completely illegible/broad. Why? 
A:  Hydrochloride salts are often insoluble or form aggregates in non-polar solvents like Chloroform.[2][1] This leads to poor tumbling rates and severe line broadening.[2][1]
  • Recommendation: Always use DMSO-

    
      or Methanol-
    
    
    
    (
    
    
    ) for hydrochloride salts.[2][1] Note that in Methanol-
    
    
    , the ammonium protons will exchange instantly and will not be observed.[1]

Q3: Can I quantify the salt content using NMR? A: Yes, but it is difficult directly.

  • Method: You can use Quantitative NMR (qNMR) with an internal standard (like Maleic Acid or TCNB) to determine the weight % purity.[2][1] If the purity is significantly lower than expected (e.g., 85% instead of 98%) but no organic impurities are seen, the remaining mass is likely excess

    
     and water.
    
  • Alternative: Use Silver Nitrate titration for precise chloride content.[2][1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2][1][3] Chem.1997 , 62, 7512–7515.[1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[1] (General reference for Heterocyclic shifts).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[2][1] (For understanding Ammonium/Pyrazine basicity).[2][1]

Sources

Optimization

"2-(Piperidin-4-yloxy)pyrazine hydrochloride" inconsistent biological activity

Troubleshooting Inconsistent Biological Activity Executive Summary You are likely accessing this guide because 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS 1215636-48-8 or related salts) is displaying high variabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Inconsistent Biological Activity

Executive Summary

You are likely accessing this guide because 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS 1215636-48-8 or related salts) is displaying high variability in your biological assays (e.g., GPR119 cAMP assays, fragment screens, or kinase panels).[1]

In our experience as Application Scientists, "inconsistent activity" for this specific scaffold rarely stems from the target biology itself. Instead, it is almost invariably a stoichiometric or physicochemical artifact derived from its nature as a hygroscopic hydrochloride salt of a secondary amine.

This guide moves beyond generic advice to address the specific molecular liabilities of the piperidine-pyrazine ether scaffold.

Part 1: The Diagnostic Logic (Root Cause Analysis)[1]

Before adjusting your assay, you must validate your "Input"—the chemical substance itself. Use the following decision matrix to identify the source of error.

TroubleshootingLogic Start Issue: Inconsistent IC50/EC50 Data CheckSalt Step 1: Verify Salt Stoichiometry (Mono- vs. Di-HCl) Start->CheckSalt CheckWater Step 2: Hygroscopicity Check (KF Titration / qNMR) CheckSalt->CheckWater Stoichiometry OK Action1 Action: Recalculate Molarity Adjust for 2x HCl or H2O CheckSalt->Action1 Mismatch Found CheckSolubility Step 3: Solubility & pH (Free Base Crash-out) CheckWater->CheckSolubility Dry/Corrected CheckWater->Action1 High Water Content CheckAgg Step 4: Colloidal Aggregation (DLS / Detergent Test) CheckSolubility->CheckAgg Soluble Action2 Action: Acidify Buffer or Lower DMSO Stock Conc. CheckSolubility->Action2 Precipitation Detected Action3 Action: Add 0.01% Triton X-100 to Assay Buffer CheckAgg->Action3 Aggregates Found

Figure 1: Decision matrix for troubleshooting biological variability in piperidine-pyrazine salts.

Part 2: Technical FAQs & Solutions
Q1: Why does my calculated EC50 shift by 2-3 fold between batches?

The "Stoichiometry Trap"

The most common cause is the ambiguity between the Mono-hydrochloride and Di-hydrochloride forms, compounded by hygroscopicity.[1]

  • The Chemistry: The piperidine nitrogen is highly basic (pKa ~11.0), readily forming a salt. The pyrazine nitrogens are weakly basic (pKa ~0.6), but can be protonated under excess HCl conditions during synthesis.

  • The Problem: Commercial vendors often label the compound simply as "Hydrochloride."

    • Mono-HCl MW: ~215.68 g/mol [1][2][3]

    • Di-HCl MW: ~252.14 g/mol [1][4]

    • Impact: If you calculate molarity assuming Mono-HCl but possess the Di-HCl, your actual concentration is ~15% lower than intended.[1] If the salt is hygroscopic (common for piperidines), water weight can add another 5-10% error.[1]

  • Solution:

    • Do not trust the label alone. Perform Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact weight % of the active parent.[1]

    • Check the Chloride content via elemental analysis or titration.[1]

Q2: The compound is active in the morning but loses potency by afternoon. Is it unstable?

The "Free Base" Crash

While the pyrazine ether linkage is chemically stable, the solubility state is dynamic.

  • Mechanism: You likely prepare a stock in DMSO (where it is soluble).[1] When you dilute into aqueous assay buffer (pH 7.4), the high concentration of the salt can locally exceed the solubility product of the free base if the buffering capacity is overwhelmed, or if the "salting out" effect occurs.

  • Observation: This manifests as "noisy" data points at high concentrations (top of the curve), depressing the max signal and shifting the fitted IC50/EC50.

  • Solution:

    • Visual Check: Inspect the assay plate under a microscope for micro-precipitates immediately after dilution.

    • Protocol Adjustment: Ensure your assay buffer has adequate buffering capacity (e.g., 20-50 mM HEPES) to maintain the piperidine in its protonated, soluble state.[1]

Q3: I see activity in a biochemical screen, but zero activity in cells. Why?

Permeability vs. pH Partitioning

  • The Barrier: At physiological pH (7.4), the piperidine secondary amine (pKa ~11) is >99.9% protonated (cationic).[1]

  • The Consequence: Charged molecules have poor passive membrane permeability.[1] If your target is intracellular (e.g., a kinase or nuclear receptor), the compound cannot reach it. If your target is a GPCR (like GPR119), it is extracellular, so this should not be an issue unless the binding pocket is deep and hydrophobic.

  • Solution:

    • Confirm target location.[1] For intracellular targets, this fragment is likely a "non-starter" without a prodrug strategy or substitution to lower the pKa.

Part 3: Validated Experimental Protocols
Protocol A: Precise Stock Preparation (The "qNMR" Method)

Standard gravimetric weighing is insufficient for hygroscopic salts.[1]

  • Weighing: Weigh ~5-10 mg of 2-(Piperidin-4-yloxy)pyrazine HCl into a vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Internal Standard: Add a precise amount of Maleic Acid or DMSO-d6 with TMS (

    
    ).
    
  • Solubilization: Dissolve in

    
     or 
    
    
    
    .
  • Analysis: Integrate the Piperidine protons (multiplets at ~1.5-3.0 ppm) against the Standard's protons.

  • Calculation:

    
    
    Use this "Effective MW" for all subsequent dilutions.[1]
    
Protocol B: Aggregation Check (Detergent Sensitivity)

Rule out false positives caused by colloidal aggregation.

  • Baseline Assay: Run your standard dose-response curve (8-point serial dilution).

  • Detergent Arm: Prepare the exact same assay buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-80 .[1]

  • Comparison:

    • Result A: Potency remains identical (

      
       2-fold).[1] 
      
      
      
      True Binder.
    • Result B: Potency disappears or shifts >10-fold.[1]

      
      False Positive (Aggregator). 
      
    • Context: Small hydrophobic fragments like pyrazines can form colloids that sequester proteins, mimicking inhibition.

Data Summary: Salt Form Impact
ParameterMono-HydrochlorideDihydrochlorideImpact on 10 mM Stock
Formula


Critical
MW 215.68 g/mol 252.14 g/mol ~17% Mass Difference
pH in Water ~5.0 - 6.0~1.0 - 2.0Di-HCl is significantly more acidic
Hygroscopicity ModerateHighWeighing errors likely
References
  • Chem-Impex International. "2-(Piperidin-4-Yloxy)Pyrazine Dihydrochloride Product Data."[1] Chem-Impex Catalog. Accessed October 2025.[1][5] Link[1]

  • Ritter, K., et al. (2016).[6] "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges." Journal of Medicinal Chemistry, 59(8), 3579–3592.[6] Link[1]

  • BLD Pharm. "2-(Piperidin-4-yloxy)pyrazine hydrochloride MSDS & Properties." BLD Pharm Catalog. Accessed October 2025.[1][5] Link

  • Shoichet, B. K. (2006).[1] "Screening in a Spirit Haunted by Pathological Physical Chemistry." Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on aggregation/solubility false positives). Link

Sources

Reference Data & Comparative Studies

Validation

"2-(Piperidin-4-yloxy)pyrazine hydrochloride" activity compared to similar compounds

This guide provides an in-depth technical analysis of the 2-(Piperidin-4-yloxy)pyrazine scaffold, a critical pharmacophore in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM). It contrasts this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-(Piperidin-4-yloxy)pyrazine scaffold, a critical pharmacophore in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM). It contrasts this specific motif with its structural analogs (pyridines and piperazines) to highlight the structure-activity relationship (SAR) decisions driving modern drug discovery.

Executive Summary: The Pyrazine Advantage

In the optimization of GPR119 agonists, the 2-(Piperidin-4-yloxy)pyrazine moiety (Structure A) represents a strategic evolution from early pyridine-based scaffolds (Structure B). While pyridine derivatives often exhibit higher intrinsic potency, they frequently suffer from high lipophilicity (LogP > 4) and poor metabolic stability.

The introduction of the pyrazine ring—containing an additional nitrogen atom—reduces the overall basicity and lipophilicity of the scaffold. This modification typically improves the ADMET profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) while maintaining nanomolar affinity for the GPR119 receptor.

Core Comparison at a Glance
FeaturePyrazine Scaffold (Topic)Pyridine Analog (Alternative)Piperazine Analog (Linker Variant)
Structure 2-(Piperidin-4-yloxy)pyrazine2-(Piperidin-4-yloxy)pyridine2-(Piperazin-1-yl)pyrazine
Linker Type Ether (-O-)Ether (-O-)Amine (-N-)
LogD (pH 7.4) Low (Improved Solubility)High (Lipophilic)Moderate
Metabolic Stability High (Reduced oxidation)ModerateLow (N-oxidation risk)
hERG Liability LowModerateHigh (Basic amine)
Primary Utility Optimized Lead CompoundsEarly Discovery HitsTool Compounds

Mechanistic Profile: GPR119 Signaling

The 2-(Piperidin-4-yloxy)pyrazine scaffold functions as a "hinge" in GPR119 agonists, positioning the lipophilic tail (often a phenyl-sulfone or tetrazole) into the receptor's binding pocket. Activation of GPR119 triggers the Gs-protein signaling cascade, leading to a dual therapeutic effect:

  • Pancreatic

    
    -cells:  Glucose-dependent insulin secretion (GSIS).[1]
    
  • Intestinal L-cells: Release of incretin hormones (GLP-1, GIP).[1]

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by ligands containing this scaffold.

GPR119_Pathway cluster_cell Pancreatic Beta Cell / Intestinal L-Cell Ligand Pyrazine-based Agonist Receptor GPR119 Receptor (GPCR Class A) Ligand->Receptor Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation of K_ATP / Ca_V channels GLP1 GLP-1 Release PKA->GLP1 In L-Cells Epac->Insulin Rap1 signaling

Caption: GPR119 signaling cascade initiated by pyrazine-based agonists, leading to insulin and GLP-1 secretion.

Comparative Analysis & Experimental Data

A. Pyrazine vs. Pyridine (The Lipophilicity Trade-off)

In early GPR119 discovery (e.g., GSK1292263 development), pyridine rings were common. However, replacing the pyridine nitrogen (CH=N) with a pyrazine (N=N) significantly alters the physicochemical properties.

Experimental Comparison Data: Note: Data represents average trends observed in SAR studies of GPR119 agonists (e.g., Jones et al., 2009; Semple et al., 2008).

PropertyPyrazine ScaffoldPyridine ScaffoldImplication
pKa (Conjugate Acid) ~0.6~5.2Pyrazine is far less basic, reducing non-specific binding.
LogD (pH 7.4) 2.1 - 2.53.5 - 4.0Pyrazine improves water solubility and reduces lipophilic metabolic clearance.
Microsomal Stability (t1/2) > 60 min15 - 30 minPyrazine ring is electron-deficient, resisting oxidative metabolism by CYP450.
hERG Inhibition (IC50) > 30 µM< 10 µMLower basicity in pyrazine correlates with reduced cardiac safety risk.

Expert Insight: While the pyridine analog often shows slightly higher intrinsic potency (lower EC50) due to stronger pi-stacking interactions, the pyrazine is preferred in later stages because it lowers the "molecular obesity" (lipophilicity) of the drug candidate without sacrificing significant efficacy.

B. Ether (-O-) vs. Amine (-N-) Linker

The "yloxy" (ether) linkage is a specific design choice over the "piperazinyl" (amine) linkage.

  • Conformational Flexibility: The ether oxygen introduces a specific bond angle (~110°) and rotational freedom that allows the piperidine ring to adopt a chair conformation essential for the deep hydrophobic pocket of GPR119. The amine linker (in piperazine) is more rigid and planar.

  • Basicity: The piperazine nitrogen is basic (pKa ~9.8), which attracts hERG channel binding (a major safety red flag). The ether linkage removes this basic center, improving the safety margin.

Experimental Protocols

Protocol A: Synthesis of 2-(Piperidin-4-yloxy)pyrazine Scaffold

Objective: To synthesize the core intermediate via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine) (1.2 eq)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 eq)

  • Solvent: THF or DMF (Anhydrous)

Workflow:

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous THF at 0°C. Add KOtBu portion-wise. Stir for 30 min to generate the alkoxide.

  • Addition: Add 2-Chloropyrazine dropwise to the reaction mixture.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or HCl/Dioxane to remove the Boc group.

  • Isolation: Precipitate the hydrochloride salt by adding diethyl ether. Filter to obtain 2-(Piperidin-4-yloxy)pyrazine hydrochloride .

Protocol B: GPR119 cAMP Functional Assay

Objective: To measure the EC50 of the synthesized derivative compared to a standard (e.g., MBX-2982).

  • Cell Line: CHO-K1 cells stably expressing human GPR119.[2][3]

  • Reagents: HTRF cAMP HiRange Kit (Cisbio) or similar FRET-based assay.

  • Procedure:

    • Seed cells (2,000 cells/well) in a 384-well low-volume plate.

    • Prepare serial dilutions of the test compound (Pyrazine derivative) and Reference (MBX-2982) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Incubate cells with compounds for 30 minutes at RT.

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

    • Incubate for 1 hour at RT.

    • Read fluorescence at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665/620). Plot sigmoidal dose-response curves to determine EC50.

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][4][5][6][7][8][9][10] Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry. Link

  • Nunez, F., et al. (2011). GSK1292263, a novel GPR119 agonist: discovery and preclinical characterization. PLOS ONE. Link

  • Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Link

  • Matsumoto, K., et al. (2018). DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist.[11][3] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

A Researcher's Guide to In Vitro Profiling: Evaluating "2-(Piperidin-4-yloxy)pyrazine hydrochloride" in the Context of Dopamine D2 Receptor Antagonism

For researchers in neuropharmacology and drug development, the initial characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the initial characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the in vitro evaluation of "2-(Piperidin-4-yloxy)pyrazine hydrochloride," a molecule with structural motifs suggestive of activity at central nervous system (CNS) targets. Based on its pyrazine and piperidine moieties, this compound is hypothesized to interact with dopamine receptors, a key target class for antipsychotic medications.

This guide will objectively compare the hypothetical performance of "2-(Piperidin-4-yloxy)pyrazine hydrochloride" against established benchmarks: the typical antipsychotic haloperidol as a positive control and the atypical antipsychotic aripiprazole as a key comparator with a distinct mechanism of action. A vehicle control will serve as the negative control to ensure the validity of the experimental findings. Through detailed experimental protocols and comparative data analysis, this guide aims to equip researchers with the necessary tools to rigorously assess the pharmacological profile of this and similar compounds.

The Central Hypothesis: Targeting the Dopamine D2 Receptor

The core of our investigation lies in the hypothesis that "2-(Piperidin-4-yloxy)pyrazine hydrochloride" acts as an antagonist at the dopamine D2 receptor (D2R). The D2R is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling pathway is a cornerstone of current antipsychotic drug action, which primarily involves the blockade of D2 receptors.[3][4]

To test this hypothesis, we will outline two fundamental in vitro assays:

  • Receptor Binding Assays: To determine the affinity of the compound for the D2 receptor.

  • Functional Assays: To measure the compound's effect on D2 receptor signaling and determine if it acts as an antagonist, agonist, or partial agonist.

Comparative Framework: Selecting the Right Controls and Comparators

A scientifically sound investigation hinges on the appropriate selection of controls and comparators.

  • Positive Control (Antagonist): Haloperidol is a well-characterized first-generation antipsychotic that acts as a high-affinity antagonist at the D2 receptor.[5][6] Its established pharmacological profile provides a robust benchmark for antagonistic activity.

  • Negative Control: Vehicle consists of the solvent used to dissolve the test compounds (e.g., DMSO, saline). This control is essential to ensure that any observed effects are due to the compound itself and not the vehicle.

  • Key Comparator (Partial Agonist): Aripiprazole is a second-generation antipsychotic with a unique mechanism of action as a D2 receptor partial agonist.[7][8][9] This means it can act as an antagonist in the presence of a full agonist (like dopamine) and as a weak agonist in its absence. Comparing our test compound to aripiprazole will provide crucial insights into its potential for a more nuanced modulation of the dopamine system, a characteristic of many newer antipsychotics.[10]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the known in vitro pharmacological data for our selected positive control and comparator at the human dopamine D2 receptor. These values will serve as the reference against which "2-(Piperidin-4-yloxy)pyrazine hydrochloride" would be evaluated.

Table 1: Receptor Binding Affinity (Ki) at the Dopamine D2 Receptor

CompoundKi (nM)Receptor TypeReference(s)
Haloperidol0.7 - 0.89Human Dopamine D2[6][7]
Aripiprazole0.34Human Dopamine D2[7][8]

Ki (Inhibition constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (IC50) at the Dopamine D2 Receptor

CompoundIC50 (nM)Assay TypeReference(s)
Haloperidol1.5Gβγ signaling antagonism[11]
Aripiprazole2.8Gβγ signaling antagonism[11]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological response. In this context, it reflects the potency of the antagonist in blocking dopamine-induced signaling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to characterize "2-(Piperidin-4-yloxy)pyrazine hydrochloride."

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor, allowing for the determination of its binding affinity (Ki).

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis cell_membranes Cell Membranes expressing D2R incubation Incubate membranes, radioligand, and test compound/controls cell_membranes->incubation radioligand Radioligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound Test Compound (e.g., 2-(Piperidin-4-yloxy)pyrazine HCl) test_compound->incubation controls Controls (Haloperidol, Vehicle) controls->incubation filtration Rapid filtration to separate bound from free radioligand incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Data analysis to determine Ki values scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Compound Dilutions: Prepare serial dilutions of "2-(Piperidin-4-yloxy)pyrazine hydrochloride," haloperidol, and aripiprazole in the assay buffer. Also, prepare a vehicle control.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D2 receptor-selective radioligand (e.g., [3H]-Spiperone), and the various concentrations of the test compounds, controls, or vehicle.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for D2 Receptor Antagonism

This assay measures the ability of a compound to block the dopamine-induced inhibition of cAMP production, thereby determining its functional potency as an antagonist.

Signaling Pathway Diagram:

G cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Antagonist 2-(Piperidin-4-yloxy)pyrazine HCl (Antagonist) Antagonist->D2R blocks

Caption: D2R Gi-coupled signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15).[12]

  • Cell Plating: Seed the cells into a 96-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and add the test compounds ("2-(Piperidin-4-yloxy)pyrazine hydrochloride," haloperidol, aripiprazole) and controls (vehicle) at various concentrations in a suitable assay buffer. Incubate for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of dopamine (the agonist) to all wells (except for the basal control wells) and incubate for a further specified time (e.g., 30 minutes). To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor like IBMX should be included in the stimulation buffer.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: Normalize the data to the response induced by dopamine in the presence of the vehicle control (100% activity) and the basal level (0% activity). Plot the percentage of inhibition against the log concentration of the antagonist. Use non-linear regression to fit the data and determine the IC50 value, which represents the functional potency of the antagonist.

Interpreting the Results: Building a Pharmacological Profile

By conducting these experiments, a comprehensive in vitro pharmacological profile of "2-(Piperidin-4-yloxy)pyrazine hydrochloride" can be established and compared to the established profiles of haloperidol and aripiprazole.

  • High Affinity and Potent Antagonism: If the test compound exhibits a low nanomolar Ki and IC50, similar to haloperidol, it would be classified as a potent D2 receptor antagonist. This would suggest a pharmacological profile akin to typical antipsychotics.

  • Partial Agonism: If the compound demonstrates high affinity (low Ki) but in the functional assay, it only partially inhibits the dopamine response and shows some agonist activity on its own, its profile would be more similar to aripiprazole. This would classify it as a D2 receptor partial agonist, a characteristic of some atypical antipsychotics.

  • Selectivity Profiling: To further build a comprehensive profile, it is crucial to assess the compound's binding affinity for other relevant CNS receptors, such as other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (e.g., 5-HT1A, 5-HT2A), muscarinic receptors, and adrenergic receptors. A high selectivity for the D2 receptor over other receptors could indicate a reduced side-effect profile.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial in vitro characterization of "2-(Piperidin-4-yloxy)pyrazine hydrochloride" as a potential dopamine D2 receptor antagonist. By employing well-defined positive and negative controls, and a key comparator with a distinct mechanism of action, researchers can generate high-quality, interpretable data. The detailed protocols for receptor binding and functional assays offer a clear path to determining the compound's affinity and potency. The ultimate goal is to build a comprehensive pharmacological profile that will inform future pre-clinical and clinical development, paving the way for potentially novel therapeutics for CNS disorders.

References

  • Aripiprazole: examining the clinical implications of D2 affinity. PubMed. [Link]

  • Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. Psychiatry Online. [Link]

  • Differential Effects of Aripiprazole on D 2 , 5-HT 2 , and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. Psychiatry Online. [Link]

  • Haloperidol. Wikipedia. [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC. [Link]

  • 2-Minute Neuroscience: Antipsychotics. YouTube. [Link]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PMC. [Link]

  • Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. ResearchGate. [Link]

  • Affinities of some Atypical Antipsychotic Agents at D1 and D2 Dopamine... ResearchGate. [Link]

  • (PDF) Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. ResearchGate. [Link]

  • Dopamine D2 Receptor Occupancy by Olanzapine or Risperidone in Young Patients With Schizophrenia. PubMed. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]

  • Atypical Antipsychotic Agents. StatPearls - NCBI Bookshelf. [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. GenScript. [Link]

  • Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. PMC. [Link]

  • Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects. PubMed Central. [Link]

  • Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. PNAS. [Link]

  • Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. PubMed Central. [Link]

  • Mechanism of Action of Quetiapine. Psychopharmacology Institute. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. Psychiatry Online. [Link]

  • Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

  • Full article: Dopamine Receptor Signaling. Taylor & Francis. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv. [Link]

  • Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. Oxford Academic. [Link]

  • What is the impact on dopamine D2 receptor occupancy when reducing the dose of Seroquel (quetiapine) from 200mg twice daily to 150mg twice daily? Dr.Oracle. [Link]

  • Extrastriatal dopamine D(2) receptor occupancy in olanzapine-treated patients with schizophrenia. PubMed. [Link]

  • New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PubMed Central. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Drug Design Open Access Journals. Juniper Publishers. [Link]

  • Dopamine D 2/3 receptor occupancy by quetiapine in striatal and extrastriatal areas. Oxford Academic. [Link]

  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. Psychiatry Online. [Link]

  • Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. PubMed. [Link]

  • Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. PNAS. [Link]

  • Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. Biomolecules & Therapeutics. [Link]

Sources

Validation

Reproducibility &amp; Performance Guide: 2-(Piperidin-4-yloxy)pyrazine Hydrochloride

Executive Summary 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS: 1226997-88-1 / 950649-21-5) is a critical heterocyclic building block employed in the synthesis of GPCR antagonists (e.g., M4 muscarinic receptor modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS: 1226997-88-1 / 950649-21-5) is a critical heterocyclic building block employed in the synthesis of GPCR antagonists (e.g., M4 muscarinic receptor modulators) and kinase inhibitors. Its value lies in the pyrazine ether linkage , which acts as a bioisostere for phenyl and pyridine ethers, offering reduced lipophilicity (LogP) and altered metabolic stability.

However, reproducibility issues often arise from variable salt stoichiometry (mono- vs. dihydrochloride), hygroscopicity , and regiochemical purity during downstream coupling. This guide provides a definitive technical comparison against structural alternatives and outlines a self-validating protocol to ensure experimental consistency.

Part 1: Material Science & Comparative Performance

The Salt Form Dilemma: HCl vs. Free Base vs. TFA

The choice of salt form dictates the stability and handling of the reagent. For 2-(Piperidin-4-yloxy)pyrazine, the Hydrochloride (HCl) salt is the industry standard, but nuances exist.

FeatureHCl Salt (Recommended) Free Base Trifluoroacetate (TFA)
Physical State White to off-white crystalline solid.Viscous oil or low-melting solid.Hygroscopic solid/gum.
Stability High. Resistant to oxidation.Moderate. Prone to N-oxidation and carbamate formation (CO₂ absorption).Moderate.
Stoichiometry Variable: Exists as Mono- (•HCl) or Dihydrochloride (•2HCl).[1][2][3][4]N/AVariable (•xTFA).[5]
Downstream Impact Clean: Chloride is biologically benign. Excess acid requires neutralization.Risky: Difficult to weigh accurately due to oil/gum nature.Problematic: TFA can act as a cellular toxin in bioassays and complicate NMR interpretation.
Hygroscopicity Low to Moderate (Recrystallized).High (if solid).Very High.

Critical Insight: Commercial batches often vary between mono- and dihydrochloride forms.

  • Monohydrochloride: Protonation occurs primarily at the piperidine nitrogen (

    
    ).
    
  • Dihydrochloride: Protonation of the piperidine nitrogen and one pyrazine nitrogen (

    
    ). The second HCl is loosely bound and often lost during drying or storage, leading to non-integer stoichiometry (e.g., •1.5 HCl).
    
  • Action: Always perform a silver nitrate titration or elemental analysis (Cl content) on new batches to adjust molecular weight calculations for yield.

Structural Alternatives (Bioisosteres)

When optimizing lead compounds, researchers often compare the pyrazine ether against pyridine analogs.

Property2-(Piperidin-4-yloxy)pyrazine 2-(Piperidin-4-yloxy)pyridine Implication
Basicity (

)
Weakly basic pyrazine (

)
More basic pyridine (

)
Pyrazine is less likely to be protonated at physiological pH, potentially improving membrane permeability.
Lipophilicity Lower LogPHigher LogPPyrazine lowers metabolic liability and improves solubility.
H-Bonding 2 Acceptors (Pyrazine Ns)1 Acceptor (Pyridine N)Pyrazine offers additional vectors for target engagement.

Part 2: Synthetic Reproducibility & Causality

Reproducibility failures in synthesizing this building block typically stem from hydrolysis competition during the


 step or incomplete deprotection .
The Validated Synthesis Pathway

The most robust route utilizes a Nucleophilic Aromatic Substitution (


) of 2-chloropyrazine by N-Boc-4-hydroxypiperidine.

Key Causality Factors:

  • Base Selection: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . Weak bases (

    
    ) are often insufficient for rapid alkoxide formation, leading to slow reaction rates and increased hydrolysis of the chloropyrazine starting material.
    
  • Temperature Control: The reaction should be initiated at

    
     to control exothermicity but requires heating (
    
    
    
    ) to drive the substitution on the electron-deficient (but not highly reactive) pyrazine ring.
  • Anhydrous Conditions: Strictly anhydrous THF or DMF is required. Presence of water generates 2-hydroxyprazine (tautomerizes to pyrazinone), a difficult-to-remove impurity.

Visualization: Synthesis & Impurity Fate

The following diagram maps the synthesis logic and where impurities originate.

G Start1 2-Chloropyrazine Intermediate Boc-Protected Ether (Intermediate) Start1->Intermediate SNAr Coupling Impurity1 Impurity: Pyrazinone (Hydrolysis via H2O) Start1->Impurity1 Wet Solvent Start2 N-Boc-4-hydroxypiperidine Step1 Alkoxide Formation (NaH, THF, 0°C) Start2->Step1 Activation Step1->Intermediate Step2 Deprotection (4M HCl in Dioxane) Intermediate->Step2 Product 2-(Piperidin-4-yloxy)pyrazine Hydrochloride Step2->Product Precipitation

Figure 1: Critical Control Points in the synthesis of 2-(Piperidin-4-yloxy)pyrazine HCl. Red dashed lines indicate failure modes caused by moisture.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating : specific checkpoints confirm success before proceeding, preventing wasted resources.

Objective: Synthesis of 2-(Piperidin-4-yloxy)pyrazine Hydrochloride (10g scale).

Phase A: Coupling
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

  • Reagent Prep: Charge N-Boc-4-hydroxypiperidine (1.1 equiv) and anhydrous THF (10 vol). Cool to

    
    .
    
  • Activation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Checkpoint 1 (Visual): Evolution of

      
       gas must be vigorous. Stir for 30 min until gas evolution ceases (indicates complete alkoxide formation).
      
  • Addition: Add 2-chloropyrazine (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Warm to Room Temperature (RT), then heat to reflux (

    
    ) for 4-6 hours.
    
    • Checkpoint 2 (TLC/LCMS): Monitor disappearance of 2-chloropyrazine. If >5% remains after 6h, add 0.1 equiv additional alkoxide.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.[6] Wash organics with brine, dry over 
    
    
    
    . Concentrate to yield the crude Boc-intermediate.
Phase B: Deprotection & Salt Formation
  • Dissolution: Dissolve crude intermediate in 1,4-Dioxane (5 vol).

  • Acidification: Add 4M HCl in Dioxane (5 equiv) dropwise at

    
    .
    
  • Precipitation: Stir at RT for 2-4 hours. The product should precipitate as a white solid.

    • Checkpoint 3 (Visual): If oiling out occurs (common with impurities), add anhydrous

      
       or MTBE to induce crystallization.
      
  • Isolation: Filter the solid under Argon (hygroscopic precaution). Wash with

    
    .
    
  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    for 12 hours.
Phase C: Quality Control (The "Reproducibility Check")

Before using the batch, perform these checks:

  • 1H NMR (D2O): Confirm loss of Boc peak (~1.4 ppm) and integration of Pyrazine protons (3H) vs Piperidine protons.

  • Chloride Titration: Dissolve 50 mg in water. Titrate with 0.1M

    
     to determine Cl% content.
    
    • Target: ~14.1% Cl (Monohydrochloride) or ~24.8% Cl (Dihydrochloride).

    • Action: Use this value to calculate the exact molecular weight for your stoichiometry.

Part 4: Decision Logic for Reagent Selection

Use this logic flow to determine the appropriate grade and handling for your specific application.

SaltSelection Start Start: Select Reagent Form Q1 Application Type? Start->Q1 PathA GMP / Late Stage Synthesis Q1->PathA Clinical/Scale-up PathB Early Discovery / Screening Q1->PathB R&D ResA Use HCl Salt (Recrystallized) Determine Exact Stoichiometry PathA->ResA Q2 Reaction Sensitive to Acid? PathB->Q2 ResB Use Commercial HCl Salt Assume Dihydrochloride (MW ~252) Q2->ResB No (Standard Coupling) ResC Free Base (Freshly Prepared) Extract from HCl with NaHCO3 Q2->ResC Yes (e.g., Acid-labile groups)

Figure 2: Decision tree for selecting the appropriate form of 2-(Piperidin-4-yloxy)pyrazine based on experimental needs.

References

  • Review of Pyrazine Therapeutics

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Source:Chemical Reviews / PMC.
    • URL:[Link]

  • Synthesis of Piperidine Ethers

    • Title: Synthesis and biological evaluation of N-substituted piperidine deriv
    • Source:RSC Advances.
    • URL:[Link]

  • Chemical Property Data (HCl Salt)

    • Title: 2-(Piperidin-4-yloxy)pyrazine Hydrochloride Substance Record.[7]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Bioisosterism in Drug Design: Title: Pyrazines in Drug Discovery (PharmaBlock Whitepaper). Source: PharmaBlock.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(Piperidin-4-yloxy)pyrazine hydrochloride

CAS Number: 615576-64-2 (Hydrochloride salt) Molecular Formula: C9H14ClN3O Hazard Classification: Irritant / Harmful (Oral, Skin, Eye, Respiratory) Executive Summary: The "Why" Behind the Protocol As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 615576-64-2 (Hydrochloride salt) Molecular Formula: C9H14ClN3O Hazard Classification: Irritant / Harmful (Oral, Skin, Eye, Respiratory)

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checkboxes—they are the first line of defense for your data integrity. 2-(Piperidin-4-yloxy)pyrazine hydrochloride is a functionalized heterocycle commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitor development).

While often classified as a "standard organic building block," its salt form presents specific risks: hygroscopicity and fine dust generation . Improper handling doesn't just risk operator exposure; it risks introducing moisture that hydrolyzes the salt, altering stoichiometry and ruining sensitive downstream coupling reactions. This guide synthesizes safety with operational excellence.[1][2]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. This compound is an amine salt, meaning it is likely an irritant to mucous membranes and potentially harmful if swallowed.

Hazard CategoryGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via GI tract.Zero Tolerance for Hand-to-Mouth transfer. No touching face/phones with gloved hands.
Skin Irritation H315 pH alteration / Desiccation of lipids.Contact Dermatitis Risk. Exposed wrists are a common failure point.
Eye Irritation H319 Mechanical abrasion + chemical irritation.Dust Hazard. Safety glasses are insufficient if dust is airborne; goggles are required.
Respiratory Irritation H335 Inflammation of upper respiratory tract.Inhalation Risk. Weighing must occur under negative pressure.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the last barrier. The primary barrier is engineering controls (Fume Hood).

Body ZoneRequired EquipmentTechnical Specification & Rationale
Eyes Chemical Splash Goggles Why: Standard safety glasses have gaps. Fine salt dust drifts. Goggles seal the orbital area against airborne particulates.
Hands (Inner) Nitrile Gloves (4 mil) Why: Acts as a second skin. Keep these clean.
Hands (Outer) Nitrile Gloves (Long Cuff) Why: The "Sacrificial Layer." Remove these immediately after weighing or if contaminated.[3] Long cuffs prevent wrist exposure.
Respiratory Fume Hood (Primary) Why: Engineering control is superior to masks. Use N95/P100 respirator only if hood is unavailable (Emergency only).
Body Lab Coat (High Neck) Why: Cotton/Poly blend. Must be buttoned to the neck to protect the suprasternal notch from dust accumulation.

Operational Protocols: The "How-To"

Phase A: Receiving & Storage

Objective: Maintain chemical stability and prevent container degradation.

  • Inspection: Upon receipt, inspect the bottle for "caking." Caking implies moisture ingress, which may have compromised the hydrochloride counter-ion stoichiometry.

  • Storage: Store at 2–8°C in a desiccator.

    • Expert Insight: Amine salts are hygroscopic. If the lid is left loose in a humid fridge, the powder will turn to a sticky gum, making accurate weighing impossible and increasing handling risks.

Phase B: Safe Weighing & Transfer (Critical Control Point)

Objective: Transfer solid without generating airborne dust.

Protocol:

  • Equip: Don double nitrile gloves and goggles.

  • Setup: Place the analytical balance inside the chemical fume hood. If the balance is too sensitive to airflow, use a static-free powder funnel and a draft shield, or turn the hood sash to the lowest working height.

  • Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth.

    • Why: Hydrochloride salts often carry static charges. Charged particles "jump" off the spatula, landing on the bench or your gloves.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer slowly. Do not dump.

    • Recap immediately.

  • Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt) followed by ethanol. Discard the outer pair of gloves.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, DCM) to the solid, not the other way around, to minimize dust displacement.

  • Dissolution: Ensure full dissolution before adding sensitive reagents. Undissolved salt can create "hotspots" of acidity in the reaction.

Visualizations

Diagram 1: Safe Weighing Workflow

Caption: Step-by-step logic for minimizing dust exposure during weighing.

WeighingProtocol Start START: Material Retrieval CheckHood Is Balance in Fume Hood? Start->CheckHood SetupHood Move Balance to Hood OR Use Powder Enclosure CheckHood->SetupHood No PPE Don PPE: Double Nitrile Gloves + Goggles CheckHood->PPE Yes SetupHood->PPE Static Neutralize Static (Anti-static gun/wipes) PPE->Static Weigh Weigh Reagent (Sash at min height) Static->Weigh Clean Wet Wipe Balance Area (Solubilize Salt Dust) Weigh->Clean Doff Remove Outer Gloves Clean->Doff End Proceed to Reaction Doff->End

Diagram 2: Spill Response Decision Tree

Caption: Immediate actions for solid vs. solution spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Dry Liquid Solution Type->Liquid Wet ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Wipe up 3. Dispose as Hazardous Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pad 2. Do NOT use water immediately (Spread control) Liquid->ActionLiquid Report Report Incident & Restock Spill Kit ActionSolid->Report ActionLiquid->Report

Emergency Response & Disposal

Emergency First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[3] Lift eyelids.[1] Seek medical attention. (Salts can cause corneal abrasion).

  • Skin Contact: Brush off loose powder before washing. Then wash with soap and water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Procedures

Never dispose of this compound down the drain. It is an organic nitrogen compound that can harm aquatic ecosystems.

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: If dissolved, dispose of in the "Organic Solvents" waste stream.

  • Container: Triple rinse the empty bottle with a solvent (e.g., Acetone) before discarding the bottle. Add the rinsate to the organic waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-(Piperidin-4-yloxy)pyrazine hydrochloride
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